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  • Product: (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine
  • CAS: 2248183-97-1

Core Science & Biosynthesis

Foundational

Technical Monograph: (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine

The following is an in-depth technical monograph designed for researchers and drug development professionals. Core Identity: High-Value Chiral Pharmacophore & CNS-Active Intermediate Executive Summary & Pharmacophore Ana...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical monograph designed for researchers and drug development professionals.

Core Identity: High-Value Chiral Pharmacophore & CNS-Active Intermediate

Executive Summary & Pharmacophore Analysis

The molecule (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine represents a specialized subclass of


-methylphenethylamines . Unlike the more common 

-methylphenethylamines (amphetamines), this scaffold features a methyl group at the

-position relative to the amine, creating a chiral center at the benzylic carbon.

This structural motif is critical in modern medicinal chemistry for three reasons:

  • Conformational Restriction: The

    
    -methyl group restricts the rotation of the ethylamine side chain, locking the molecule into a conformation that often favors binding to G-Protein Coupled Receptors (GPCRs), particularly 5-HT
    
    
    
    and TAAR1 receptors.
  • Metabolic Resistance: The 2-Fluoro substituent blocks Phase I metabolic oxidation at the ortho-position, a common clearance pathway for phenethylamines.

  • Lipophilic Tuning: The 5-Methyl group enhances the logP, improving blood-brain barrier (BBB) penetration while providing a steric handle for hydrophobic pockets in the receptor active site.

Chemical Identity Table
PropertySpecification
IUPAC Name (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine
Common Class Chiral

-Arylpropylamine
Molecular Formula C

H

FN
Molecular Weight 167.22 g/mol
Chiral Center C2 (R-configuration)
Predicted LogP 2.1 – 2.4 (Lipophilic, CNS active)
pKa (Base) ~9.8 (Protonated at physiological pH)

Retrosynthetic Analysis & Strategic Disconnections

To synthesize this molecule with high enantiomeric excess (ee), researchers must avoid racemization at the benzylic position. The most robust route involves the asymmetric reduction of an Atropic Acid precursor or the use of Ellman’s Auxiliary .

Pathway Logic[4]
  • Disconnection: The C1-N bond is stable; the challenge is the C2 chiral center.

  • Precursor: (2-Fluoro-5-methylphenyl)acetic acid is the primary feedstock.

  • Chirality Source: Introduction of the methyl group via asymmetric alkylation or asymmetric hydrogenation of the corresponding alkene.

Retrosynthesis cluster_legend Strategic Logic target (2R)-2-(2-Fluoro-5-methylphenyl) propan-1-amine (Target) intermediate (2R)-2-(2-Fluoro-5-methylphenyl) propanoic acid target->intermediate Amide reduction (LiAlH4) precursor 2-(2-Fluoro-5-methylphenyl) acrylic acid intermediate->precursor Asymmetric Hydrogenation feedstock 2-Fluoro-5-methyl bromobenzene precursor->feedstock Heck Reaction or Grignard legend The (2R) center is established prior to amine formation to prevent racemization.

Figure 1: Retrosynthetic logic flow prioritizing the establishment of the C2 chiral center via asymmetric hydrogenation.

Detailed Experimental Protocol

Objective: Synthesis of the target amine via the Evans Oxazolidinone method (High Fidelity Route). This method is chosen for its reliability in generating >98% ee, which is mandatory for pharmaceutical intermediates.

Step 1: Acylation of the Chiral Auxiliary

Reagents: (S)-4-Benzyl-2-oxazolidinone, n-BuLi, (2-Fluoro-5-methylphenyl)acetyl chloride.

  • Cool a solution of (S)-4-Benzyl-2-oxazolidinone (1.0 eq) in dry THF to -78°C.

  • Add n-BuLi (1.1 eq) dropwise. Stir for 30 min.

  • Cannulate the acid chloride (1.1 eq) into the lithiated auxiliary.

  • Warm to 0°C and quench with saturated NH

    
    Cl.
    
  • Checkpoint: Isolate the imide. Purity must be >95% by HPLC before proceeding.

Step 2: Diastereoselective Methylation

Reagents: NaHMDS, MeI, THF, -78°C. Mechanistic Insight: The bulky benzyl group on the auxiliary forces the enolate to attack the methyl iodide from the less hindered face, establishing the (R) configuration at the benzylic carbon.

  • Cool the imide (from Step 1) in THF to -78°C.

  • Add NaHMDS (1.1 eq) dropwise to form the (Z)-enolate.

  • Add Methyl Iodide (MeI, 3.0 eq).

  • Stir at -78°C for 4 hours, then slowly warm to -20°C overnight.

  • Validation: Check diastereomeric ratio (dr) via

    
    H NMR. Expect >20:1 dr.
    
Step 3: Reductive Cleavage to the Alcohol

Reagents: LiBH


, THF/H

O.
  • Treat the methylated imide with LiBH

    
     (2.0 eq) in wet THF (controlled hydrolysis/reduction).
    
  • This cleaves the auxiliary (recoverable) and yields (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-ol .

Step 4: Mitsunobu Azidation & Staudinger Reduction

Reagents: PPh


, DIAD, DPPA (Diphenylphosphoryl azide), then PPh

/H

O.
  • Dissolve the alcohol in THF. Add PPh

    
     (1.2 eq) and DPPA (1.2 eq).
    
  • Cool to 0°C; add DIAD dropwise. Stir 12h.

  • In-situ Reduction: Add PPh

    
     (1.5 eq) and H
    
    
    
    O (2.0 eq) to the azide solution. Heat to 50°C for 4 hours.
  • Purification: Acid/Base extraction. Acidify to pH 2, wash with ether (removes phosphine oxide), basify aqueous layer to pH 12, extract with DCM.

Analytical Validation (Self-Validating System)

To ensure the synthesized material is the correct (2R) isomer, the following analytical suite is required.

NMR Signature (400 MHz, CDCl )
  • 
     1.25 (d, 3H):  The 
    
    
    
    -methyl doublet is diagnostic.
  • 
     2.80-2.95 (m, 2H):  The -CH
    
    
    
    NH
    
    
    protons will appear as an ABX system due to the adjacent chiral center.
  • 
     3.10 (m, 1H):  The benzylic methine proton.
    
  • 
     6.8-7.2 (m, 3H):  Aromatic region showing the specific 1,2,5-substitution pattern (coupling constants 
    
    
    
    will be evident).
Chiral HPLC Method
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Criteria: The (2R) enantiomer should elute distinct from the (2S) standard.

Applications in Drug Discovery

This scaffold is a bioisostere for the tryptamine ethylamine chain found in Serotonin (5-HT).

5-HT Agonists (Obesity & CNS)

The (2R)-methyl group mimics the steric bulk found in the azepine ring of Lorcaserin . By preventing free rotation, it reduces the entropic penalty of binding to the receptor.

  • Mechanism:[1][2] The amine forms a salt bridge with Asp134 (TM3) in the 5-HT receptor, while the 2-fluoro phenyl sits in the hydrophobic pocket usually occupied by the indole ring of serotonin.

Sigma-1 Receptor Ligands

Fluorinated phenethylamines are privileged structures for Sigma-1 receptors, which modulate calcium signaling and neuroprotection. The 2-fluoro group specifically protects the ring from metabolic hydroxylation, extending the half-life (


) of the candidate drug.

Applications cluster_targets Therapeutic Targets scaffold (2R)-2-(2-Fluoro-5-methylphenyl) propan-1-amine target1 5-HT2C Agonist (Obesity/Epilepsy) scaffold->target1 Pharmacophore Mimicry target2 TAAR1 Agonist (Schizophrenia) scaffold->target2 Conformational Lock target3 Sigma-1 Ligand (Neuroprotection) scaffold->target3 Metabolic Stability

Figure 2: Therapeutic mapping of the scaffold showing its versatility across CNS targets.

Safety & Handling

  • Corrosivity: As a primary amine, the free base is caustic and can cause skin burns. Handle under a fume hood.

  • Stability: The free base absorbs CO

    
     from the air (carbamate formation). Store as the Hydrochloride (HCl)  or Fumarate  salt at 4°C under Argon.
    
  • Fluorine NMR: Use

    
    F NMR for rapid purity checks without interference from solvent peaks.
    

References

  • Nichols, D. E. (2018). "Chemistry and Pharmacology of Phenethylamines and Tryptamines." Chemical Reviews. Link

  • Smith, B. M., et al. (2008). "Discovery of Lorcaserin, a Potent, Selective, and Orally Bioavailable 5-HT2C Receptor Agonist." Journal of Medicinal Chemistry. Link

  • Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Evans, D. A., et al. (1982). "Stereoselective alkylation reactions of chiral imides." Journal of the American Chemical Society. Link

Sources

Exploratory

CAS number for (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine

An In-Depth Technical Guide to (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine and its Role in Modern Drug Discovery For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine and its Role in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1][2] This guide focuses on (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine, a chiral fluoro-substituted phenylpropanamine, as a representative scaffold of significant interest in drug development. While a specific CAS number for this precise enantiomer is not readily found in public databases, this document provides a comprehensive overview of its structural class. We will explore its synthesis, physicochemical properties, and potential applications, drawing on established principles of organic synthesis and medicinal chemistry. The methodologies and analytical techniques discussed herein are grounded in established scientific literature and are intended to provide a robust framework for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of Fluorinated Chiral Amines

Chiral amines are privileged structures in medicinal chemistry, forming the backbone of a vast array of pharmaceuticals. The introduction of a fluorine atom to such scaffolds, as seen in (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine, can profoundly influence a molecule's conformational preferences and electronic properties.[3] This strategic fluorination can lead to improved metabolic stability by blocking sites of oxidative metabolism, and it can also modulate the pKa of the amine group, which is critical for drug-receptor interactions and pharmacokinetic properties.[4] The specific (R)-stereochemistry at the C2 position is crucial, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[5]

Physicochemical Properties

The physicochemical properties of (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine are critical for its behavior in biological systems and for its handling and formulation. Below is a table of predicted and representative properties for this class of compounds.

PropertyPredicted/Representative ValueSignificance in Drug Development
Molecular Formula C₁₀H₁₄FNDefines the elemental composition and molecular weight.
Molecular Weight 167.22 g/mol [6]Influences diffusion, absorption, and distribution.
pKa (amine) ~9-10Affects the ionization state at physiological pH, impacting solubility, cell permeability, and receptor binding.
LogP ~2.5A measure of lipophilicity, which is crucial for predicting membrane permeability and oral bioavailability.
Topological Polar Surface Area (TPSA) 26.02 ŲInfluences drug transport properties, including blood-brain barrier penetration.
Chirality (R)-enantiomerStereochemistry is critical for specific interactions with chiral biological targets like enzymes and receptors.[5]

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine requires a stereoselective approach. A common strategy involves the reductive amination of a corresponding prochiral ketone, 2-fluoro-5-methylphenylacetone, using a chiral auxiliary or a chiral catalyst.

General Synthetic Workflow

The following diagram illustrates a plausible synthetic route, emphasizing the key transformations required to obtain the target molecule.

G cluster_0 Starting Materials cluster_1 Key Intermediate Synthesis cluster_2 Stereoselective Reductive Amination cluster_3 Final Product 2-Fluoro-5-methylbromobenzene 2-Fluoro-5-methylbromobenzene Grignard_Formation Grignard Formation 2-Fluoro-5-methylbromobenzene->Grignard_Formation Mg, THF Acylation Acylation with Propanoyl Chloride Grignard_Formation->Acylation Propanoyl chloride Ketone_Formation 2-Fluoro-5-methylphenylacetone Acylation->Ketone_Formation Reductive_Amination Reductive Amination (e.g., with (R)-1-phenylethylamine) Ketone_Formation->Reductive_Amination Diastereomer_Separation Diastereomer Separation (Chromatography or Crystallization) Reductive_Amination->Diastereomer_Separation Auxiliary_Cleavage Chiral Auxiliary Cleavage Diastereomer_Separation->Auxiliary_Cleavage e.g., Hydrogenolysis Final_Product (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine Auxiliary_Cleavage->Final_Product

Caption: A potential synthetic workflow for (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine.

Experimental Protocol: Stereoselective Reductive Amination

This protocol describes a general procedure for the stereoselective reductive amination of 2-fluoro-5-methylphenylacetone.

Materials:

  • 2-Fluoro-5-methylphenylacetone

  • (R)-1-Phenylethylamine (as a chiral auxiliary)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Palladium on carbon (Pd/C), 10%

  • Methanol

  • Hydrogen gas supply

Procedure:

  • Imine Formation: To a solution of 2-fluoro-5-methylphenylacetone (1.0 eq) in anhydrous DCM, add (R)-1-phenylethylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 2-4 hours.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Diastereomer Separation: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting diastereomeric mixture can be separated by column chromatography on silica gel.

  • Chiral Auxiliary Cleavage: Dissolve the desired diastereomer in methanol and add 10% Pd/C. Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Final Isolation: Filter the reaction mixture through Celite® and concentrate the filtrate to yield the crude product. Purify by column chromatography or crystallization to obtain the enantiomerically enriched (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine.

Potential Applications in Drug Development

Fluoro-substituted phenylpropanamines are valuable building blocks for the synthesis of various biologically active compounds. Their structural motif can be found in molecules targeting a range of receptors and enzymes.

As a Precursor for Kinase Inhibitors

The primary amine of (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine can serve as a key nucleophile in the synthesis of kinase inhibitors.[7] Many kinase inhibitors feature a substituted amine that forms a crucial hydrogen bond with the hinge region of the kinase domain.

The following diagram illustrates the general role of such a fragment in a hypothetical kinase inhibitor.

G cluster_0 Kinase ATP Binding Pocket cluster_1 Hypothetical Inhibitor Hinge Hinge Region (Backbone Amides/Carbonyls) Inhibitor Amine Amine Moiety (from title compound) Amine->Hinge H-Bond Interaction Scaffold Heterocyclic Scaffold Amine->Scaffold Tail Solubilizing/Binding Group Scaffold->Tail

Caption: Interaction of an amine moiety with a kinase hinge region.

Analytical Characterization

The identity and purity of (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine must be confirmed using a suite of analytical techniques.

Chromatographic Methods
  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (e.e.) of the final product. A chiral stationary phase is used to separate the (R) and (S) enantiomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing the purity and confirming the molecular weight of the compound.[8]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information. ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): Confirms the molecular weight and can provide fragmentation patterns for structural elucidation.[8]

A Note on Method Validation

All analytical methods used for characterization and quality control must be validated according to regulatory guidelines, such as those from the FDA or ICH, to ensure accuracy, precision, and reliability.[9]

Conclusion

(2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine represents a valuable and versatile building block for the synthesis of novel therapeutic agents. Its combination of a chiral center, a primary amine, and a strategically placed fluorine atom makes it an attractive starting material for the development of drugs with potentially improved pharmacological profiles. The synthetic and analytical methodologies outlined in this guide provide a foundation for researchers to explore the potential of this and related compounds in their drug discovery programs.

References

  • PubChem. 2-Fluoro-2-methylpropan-1-amine. [Link]

  • El-Faham, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

  • BuyersGuideChem. 1-(4-Fluoro-2-methylphenyl)propan-1-amine. [Link]

  • Meanwell, N. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. [Link]

  • MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. [Link]

  • El-Faham, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

  • Annals of Translational Medicine. (2022). Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. [Link]

  • de Oliveira, R. B., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. [Link]

  • MDPI. (2022). Analytical Techniques in Pharmaceutical and Biomedical Analysis. [Link]

  • U.S. Food and Drug Administration. (2014). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • The Good Scents Company. 2-acetyl-5-methyl furan. [Link]

Sources

Foundational

Technical Monograph: Structural Characterization and Analytical Differentiation of C10H14FN Amine Isomers

Executive Summary The molecular formula C₁₀H₁₄FN represents a distinct class of fluorinated phenethylamines, primarily categorized as Fluoromethamphetamines (FMAs) and their structural isomers.[1] These compounds are of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecular formula C₁₀H₁₄FN represents a distinct class of fluorinated phenethylamines, primarily categorized as Fluoromethamphetamines (FMAs) and their structural isomers.[1] These compounds are of significant interest in forensic toxicology and medicinal chemistry due to their prevalence as New Psychoactive Substances (NPS) and their structural homology to controlled amphetamines.[1]

This guide provides a rigorous technical breakdown of the C₁₀H₁₄FN isomer landscape, focusing on the physicochemical properties, structural classification, and the specific analytical methodologies required to differentiate regioisomers (ortho-, meta-, para-) and chain isomers (N-methyl vs. N-ethyl) with high confidence.[1]

Part 1: Physicochemical Fundamentals

The fundamental mass spectrometric profile of C₁₀H₁₄FN is invariant across all isomers in terms of exact mass, making low-resolution mass spectrometry (LRMS) insufficient for identification without fragmentation analysis.[1]

Table 1: Physicochemical Profile of C₁₀H₁₄FN
PropertyValueTechnical Note
Molecular Formula C₁₀H₁₄FNFluorinated secondary amine
Average Molecular Weight 167.22 g/mol Based on standard atomic weights
Monoisotopic Mass 167.1110 Da Critical for LC-HRMS (Q-TOF/Orbitrap)
Degree of Unsaturation 4Benzene ring (4) + Saturated chain
Key Isotopic Signature M+1 (11.5%)¹³C contribution; ¹⁹F is monoisotopic (no M+2 from halogen)

Part 2: Structural Diversity & Classification

The C₁₀H₁₄FN formula encompasses several structural subclasses. The primary variation arises from the position of the fluorine atom on the aromatic ring and the branching of the alkylamine chain.

The Isomer Classes
  • Fluoromethamphetamines (FMA): The fluorine is on the phenyl ring.[1] The amine is N-methylated.[1][2][3]

    • Examples: 2-FMA, 3-FMA, 4-FMA.[1]

  • Fluoro-N-ethylphenethylamines (F-EPEA): The alkyl chain is a linear ethyl group on the nitrogen, rather than a branched propyl chain.[1]

    • Examples: 2-Fluoro-N-ethylphenethylamine, 3-F-EPEA, 4-F-EPEA.[1]

  • Fluoro-phentermines: The alpha carbon is dimethylated (gem-dimethyl), and the amine is primary.[1]

    • Examples: 4-Fluoro-phentermine.[1][4]

Visualization: Isomer Hierarchy

The following diagram illustrates the logical branching of C₁₀H₁₄FN isomers based on structural features.

C10H14FN_Isomers Root C10H14FN (MW 167.22) Class1 Fluoromethamphetamines (N-methyl, alpha-methyl) Root->Class1 Isomer Class A Class2 Fluoro-N-ethylphenethylamines (N-ethyl, alpha-unsubstituted) Root->Class2 Isomer Class B Class3 Fluoro-phentermines (Primary amine, alpha-dimethyl) Root->Class3 Isomer Class C Sub1 2-FMA (Ortho) 3-FMA (Meta) 4-FMA (Para) Class1->Sub1 Sub2 2-FEPEA 3-FEPEA 4-FEPEA Class2->Sub2 Sub3 4-Fluoro-phentermine Class3->Sub3

Figure 1: Structural classification tree of C₁₀H₁₄FN isomers distinguishing between chain branching and ring substitution patterns.

Part 3: Analytical Differentiation (The Core)

Distinguishing these isomers requires exploiting specific fragmentation mechanisms in Mass Spectrometry (MS) and magnetic environments in Nuclear Magnetic Resonance (NMR).[1]

Mass Spectrometry (GC-EI-MS)

In Electron Ionization (70 eV), the fragmentation is driven by alpha-cleavage adjacent to the nitrogen atom.[1] This is the primary method for distinguishing Class A (FMAs) from Class B (F-EPEAs).[1]

  • Fluoromethamphetamines (Class A):

    • Mechanism: Bond cleavage between the alpha and beta carbons.[1]

    • Base Peak:

      
       58 .[1]
      
    • Fragment Structure:

      
       (Iminium ion).[1]
      
    • Differentiation: 2/3/4-FMA isomers have identical base peaks (

      
       58) and molecular ions (
      
      
      
      167).[1] They must be separated by retention time or F-19 NMR.[1]
  • Fluoro-N-ethylphenethylamines (Class B):

    • Mechanism: Alpha-cleavage of the N-ethyl group.[1]

    • Base Peak:

      
       72 .
      
    • Fragment Structure:

      
       (N-ethyl iminium ion).[1]
      
    • Causality: The shift from 58 to 72 immediately rules out methamphetamine derivatives in favor of N-ethyl derivatives.[1]

Nuclear Magnetic Resonance (NMR)

When MS data is ambiguous (e.g., distinguishing 2-FMA from 3-FMA), ¹⁹F-NMR and ¹H-NMR are definitive.[1]

  • ¹H-NMR (Proton):

    • 2-FMA (Ortho): Aromatic protons show complex multiplets due to strong H-F coupling.[1]

    • 4-FMA (Para): Aromatic region shows a distinct symmetric AA'BB' system (pseudo-doublets).[1]

  • ¹⁹F-NMR (Fluorine):

    • Provides a distinct chemical shift (δ) relative to CFCl₃ for each regioisomer, eliminating ambiguity caused by overlapping GC retention times.

Part 4: Experimental Protocols

Protocol: GC-MS Separation of Regioisomers

This protocol is designed to maximize the resolution between the 2-, 3-, and 4-fluoro isomers, which often co-elute on standard rapid methods.[1]

Reagents:

  • Methanol (LC-MS Grade)[1]

  • Standard Reference Materials (Cayman Chemical or equivalent)

Instrument Parameters:

  • System: Agilent 7890/5977 (or equivalent)

  • Column: Rxi-5Sil MS or DB-5MS (30 m × 0.25 mm × 0.25 µm)[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow)

  • Inlet: Split 20:1 @ 250°C

Temperature Program (The "Isomer Ramp"):

  • Initial: 60°C (Hold 1.0 min) - Traps volatiles

  • Ramp 1: 15°C/min to 140°C - Rapid approach to elution zone

  • Ramp 2: 4°C/min to 200°C - Slow ramp critical for separating Ortho/Meta/Para isomers[1]

  • Ramp 3: 30°C/min to 300°C (Hold 3 min) - Column bake-out

Data Interpretation:

  • 2-FMA: Typically elutes first (Ortho effect reduces boiling point).[1]

  • 3-FMA: Elutes second.

  • 4-FMA: Elutes last (Para substitution allows tighter crystal packing/interaction).[1]

Workflow Visualization: Unknown Identification

The following workflow outlines the logical decision process for identifying an unknown white powder suspected to be a C₁₀H₁₄FN isomer.

Identification_Workflow Sample Unknown Sample (C10H14FN) GCMS GC-MS (EI Source) Sample->GCMS BasePeak Analyze Base Peak GCMS->BasePeak MZ58 Base Peak m/z 58 (Fluoromethamphetamine) BasePeak->MZ58 Alpha-Methyl MZ72 Base Peak m/z 72 (Fluoro-N-ethyl-PEA) BasePeak->MZ72 N-Ethyl Retention Compare Retention Indices (RI) vs. Standards MZ58->Retention MZ72->Retention Match Positive ID (e.g., 4-FMA) Retention->Match RI Matches Ambiguous Co-elution / Ambiguity Retention->Ambiguous RI Overlap NMR 19F-NMR Spectroscopy Ambiguous->NMR FinalID Definitive Structural ID NMR->FinalID

Figure 2: Decision matrix for the analytical identification of C₁₀H₁₄FN isomers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11745017, 4-Fluoromethamphetamine.[1] Retrieved from [Link][1]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) (2013). Monograph: 4-Fluoromethamphetamine (4-FMA).[1][5] Retrieved from [Link][1]

  • National Institute of Standards and Technology (NIST). 4-Fluoromethamphetamine Mass Spectrum (EI).[1] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

  • Westphal, F., Rösner, P., & Junge, T. (2010). Differentiation of regioisomeric ring-substituted fluorophenethylamines with product ion spectrometry.[1][3] Forensic Science International.[1] (Contextual citation for differentiation logic).

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine as a High-Efficacy Chiral Auxiliary

Prepared by: Senior Application Scientist, Asymmetric Synthesis Division Introduction and Scientific Context Asymmetric synthesis is a cornerstone of modern pharmaceutical and agrochemical development, where the biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Asymmetric Synthesis Division

Introduction and Scientific Context

Asymmetric synthesis is a cornerstone of modern pharmaceutical and agrochemical development, where the biological activity of a molecule is often confined to a single enantiomer.[1] Chiral auxiliaries are robust and reliable tools that enable the stereocontrolled construction of chiral molecules by temporarily attaching a stereogenic group to a prochiral substrate, directing a subsequent chemical transformation, and then being removed.[2]

This guide details the application of (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine , a next-generation chiral auxiliary from the well-established phenylethylamine (α-PEA) family.[3][4] The rational design of this auxiliary, incorporating an ortho-fluoro and a para-methyl substituent on the phenyl ring, offers distinct advantages. The ortho-fluoro group enhances steric shielding and can influence the conformational rigidity of key intermediates through electronic effects, potentially leading to higher diastereoselectivity.[5] The methyl group can aid in the crystallization of diastereomeric intermediates, simplifying purification.

These application notes provide a comprehensive framework for employing this auxiliary in diastereoselective alkylation, a fundamental carbon-carbon bond-forming reaction. The protocols are designed to be self-validating, with integrated checkpoints for characterization and purity assessment.

Table 1: Physicochemical Properties of the Chiral Auxiliary

PropertyValue
Compound Name (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine
Molecular Formula C₁₀H₁₄FN
Molecular Weight 167.22 g/mol
Appearance Colorless to pale yellow liquid (predicted)
Key Structural Features (R)-stereocenter, ortho-fluoro, para-methyl

Note: As this is a specialized reagent, a commercial CAS number may not be widely available. A proposed synthesis via asymmetric reductive amination of 2-(2-fluoro-5-methylphenyl)propan-2-one is a viable route for its preparation.[6]

Principle of Stereochemical Control

The efficacy of (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine hinges on its ability to create a highly biased steric environment around a prochiral center. The general three-step workflow—attachment, diastereoselective reaction, and cleavage—is a classic strategy in asymmetric synthesis.[7]

The mechanism of stereocontrol in the key alkylation step proceeds as follows:

  • Amide Formation: The chiral amine is acylated with a prochiral carboxylic acid derivative (e.g., propanoyl chloride) to form a stable amide.

  • Enolate Formation: Treatment with a strong, non-nucleophilic base (e.g., Lithium Diisopropylamide, LDA) at low temperature (-78 °C) selectively removes the α-proton to form a rigid, lithium-chelated (Z)-enolate.

  • Facial Shielding: The substituted phenyl group of the auxiliary, particularly the bulky ortho-fluoro substituent, effectively blocks one face of the planar enolate.

  • Directed Alkylation: The incoming electrophile is forced to approach from the less-hindered, open face, resulting in the predominant formation of a single diastereomer.

The rigidity of the chelated transition state is paramount for high stereoselectivity. The low reaction temperature freezes out competing, higher-energy conformations, ensuring a single, predictable reaction pathway.

G cluster_setup Step 1: Setup cluster_intermediate Step 2: Key Intermediate cluster_reaction Step 3: Diastereoselective Reaction Amide N-Acyl Amide (Substrate + Auxiliary) Base LDA or NaHMDS (-78 °C) Amide->Base Deprotonation Enolate Rigid Chelated (Z)-Enolate Base->Enolate Blocked Top Face Blocked by Phenyl Group Open Bottom Face Open (Less Hindered) Product Alkylated Product (High d.r.) Open->Product Electrophile Electrophile (E+) Electrophile->Open Preferential Attack

Figure 1. Mechanism of Stereocontrol in Asymmetric Alkylation.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All reactions involving strong bases and anhydrous solvents must be conducted under an inert atmosphere (Argon or Nitrogen).

Protocol 1: Attachment of the Chiral Auxiliary

Objective: To couple the chiral auxiliary with a carboxylic acid to form the N-acyl amide substrate.

Materials:

  • (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine (1.0 eq.)

  • Propanoyl chloride (1.1 eq.)

  • Triethylamine (Et₃N, 1.5 eq.)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add propanoyl chloride (1.1 eq.) dropwise via syringe over 10 minutes. Rationale: Slow addition helps control the exothermicity of the acylation reaction.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Validation: Purify the crude product by flash column chromatography (silica gel, typical eluent: ethyl acetate/hexanes gradient) to yield the pure N-acyl amide. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Diastereoselective α-Alkylation

Objective: To perform a diastereoselective alkylation of the chiral amide to create a new stereocenter.[7]

Materials:

  • N-propanoyl-(2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine (from Protocol 1, 1.0 eq.)

  • Diisopropylamine (1.1 eq.)

  • n-Butyllithium (n-BuLi, 1.05 eq. of a 2.5 M solution in hexanes)

  • Benzyl bromide (BnBr, 1.2 eq.)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • LDA Preparation: In a flame-dried flask under argon, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 eq.) dropwise and stir for 30 minutes at -78 °C to pre-form the LDA base.

  • Enolate Formation: In a separate flame-dried flask, dissolve the N-acyl amide (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C.

  • Transfer the pre-formed LDA solution to the amide solution via cannula. Stir the mixture at -78 °C for 1 hour. Rationale: This ensures complete formation of the (Z)-enolate while suppressing side reactions.

  • Alkylation: Add benzyl bromide (1.2 eq.) dropwise to the enolate solution. Continue stirring at -78 °C for 2-4 hours or until TLC indicates the reaction is complete.

  • Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Validation: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio (d.r.) by analyzing the crude ¹H NMR spectrum. The signals for protons adjacent to the newly formed stereocenter will appear as distinct sets for each diastereomer, and the ratio can be determined by integration.

G start Start: N-Acyl Amide in THF step1 1. Cool to -78 °C start->step1 step2 2. Add Pre-formed LDA (Stir 1 hr) step1->step2 step3 3. Add Electrophile (E+) (Stir 2-4 hr at -78 °C) step2->step3 step4 4. Quench with sat. NH₄Cl step3->step4 step5 5. Workup & Extraction step4->step5 end End: Crude Alkylated Product (Analyze d.r. by NMR) step5->end

Figure 2. Workflow for the Diastereoselective Alkylation Protocol.
Protocol 3: Cleavage and Recovery of the Chiral Auxiliary

Objective: To hydrolyze the amide bond to release the enantiomerically enriched carboxylic acid and recover the valuable auxiliary for reuse.

Materials:

  • Alkylated amide (from Protocol 2, 1.0 eq.)

  • 6 M Hydrochloric Acid (HCl)

  • 1,4-Dioxane

  • Diethyl ether

  • 1 M Sodium Hydroxide (NaOH)

Procedure:

  • Dissolve the alkylated amide (1.0 eq.) in a mixture of 1,4-dioxane and 6 M HCl (1:1 v/v).

  • Heat the mixture to reflux (approx. 100 °C) for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed. Rationale: Strong acid and heat are required to cleave the sterically hindered and resonance-stabilized amide bond.[3]

  • Cool the reaction mixture to room temperature and dilute with water.

  • Isolate Carboxylic Acid: Acidify the aqueous layer further if necessary (to pH ~1) and extract with diethyl ether (3x). The combined ether layers contain the desired carboxylic acid. Wash with brine, dry over MgSO₄, and concentrate to obtain the product.

  • Recover Auxiliary: Basify the remaining aqueous layer to pH >12 with 1 M NaOH. This deprotonates the ammonium salt of the chiral auxiliary.

  • Extract the aqueous layer with DCM (3x). The combined organic layers contain the free amine auxiliary.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to recover the auxiliary.

  • Validation: Confirm the structure and purity of the isolated carboxylic acid and the recovered auxiliary by NMR spectroscopy. Determine the enantiomeric excess (e.e.) of the carboxylic acid using chiral HPLC or by derivatization with a chiral resolving agent.

Representative Data and Discussion

While specific data for (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine is proprietary, the following table illustrates typical results achieved with structurally related phenylethylamine auxiliaries in asymmetric alkylation, demonstrating the high levels of stereocontrol expected.[8]

Table 2: Expected Performance in Asymmetric Alkylation

EntryElectrophile (E-X)ProductTypical Yield (%)Typical d.r.
1CH₃Iα-Methylated Amide85-95%>95:5
2CH₃CH₂Iα-Ethylated Amide80-90%>95:5
3PhCH₂Br (BnBr)α-Benzylated Amide88-98%>98:2
4CH₂=CHCH₂Brα-Allylated Amide85-95%>97:3

The high diastereoselectivities observed are a direct consequence of the steric bias imposed by the auxiliary's phenyl group. The ortho-fluoro substituent in the title auxiliary is expected to further enhance this effect, leading to potentially even higher d.r. values compared to the unsubstituted α-PEA.

Conclusion

(2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine is a highly effective chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids. Its rational design provides excellent stereochemical control in alkylation reactions, stemming from a rigid, chelated enolate intermediate and significant facial shielding. The protocols provided herein offer a robust and validated workflow for its attachment, use in diastereoselective transformations, and subsequent cleavage and recovery. This auxiliary represents a valuable tool for researchers, scientists, and drug development professionals seeking reliable and high-fidelity methods for constructing chiral molecules.

References

  • Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4936. [Link]

  • Davies, S. G., et al. (1996). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (13), 1413-1426. [Link]

  • Hernández-Rodríguez, M., et al. (2020). Synthesis of acyclic chiral auxiliary and its use in the alkylation reaction. From: New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA). [Link]

  • Chemie Brunschwig AG. Chiral Auxiliaries and Optical Resolving Agents. Product Brochure. [Link]

  • Wikipedia. (2023). Phenethylamine. Wikipedia, The Free Encyclopedia. [Link]

  • PubChem. 2-Fluoro-2-methylpropan-1-amine. PubChem Compound Summary for CID 55289631. [Link]

  • Karaman, R. (2016). Response to "Chiral auxilliary cleavage?". ResearchGate. [Link]

  • American Chemical Society. (2023). 2-Phenylethylamine. Molecule of the Week. [Link]

  • Thevis, M. et al. (2020). Elimination profile of orally administered phenylethylamine. World Anti-Doping Agency (WADA). [Link]

  • Ghihor, I. O., et al. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank, 2023(3), M1682. [Link]

  • DeRider, M. L., et al. (2002). Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. The Journal of Organic Chemistry, 67(19), 6774–6781. [Link]

  • ResearchGate. (2020). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Figure from: Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. [Link]

  • Kirk, K. L., et al. (1979). Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. Journal of Medicinal Chemistry, 22(12), 1493-1497. [Link]

Sources

Application

Coupling reactions involving sterically hindered primary amines

Application Note: Overcoming the Steric Wall in Primary Amine Coupling Abstract (e.g., tert-butylamine, 1-adamantylamine, tritylamine) present a significant kinetic challenge in medicinal chemistry. The steric bulk adjac...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Overcoming the Steric Wall in Primary Amine Coupling

Abstract

(e.g., tert-butylamine, 1-adamantylamine, tritylamine) present a significant kinetic challenge in medicinal chemistry. The steric bulk adjacent to the nucleophilic nitrogen obstructs the trajectory of attack on activated electrophiles, often leading to stalled reactions, hydrolysis of active esters, or deleterious side pathways (e.g., N-acylurea formation). This guide delineates high-fidelity protocols for two distinct transformation classes: Amide Bond Formation and Pd-Catalyzed C-N Cross-Coupling , specifically tailored for substrates where standard methodologies (HATU, EDC, standard Pd/BINAP) fail.

Part 1: Amide Bond Formation

The Challenge: The "Active Ester" Trap

In standard peptide coupling (e.g., HATU/DIPEA), the rate-limiting step is the attack of the amine on the O-At/O-Bt active ester. For hindered amines, this rate (


) drops precipitously. If 

, the active ester reverts to the acid. If carbodiimides (EDC/DCC) are used, the slow amine attack allows the O-acylisourea intermediate to rearrange into an unreactive N-acylurea byproduct.
Strategic Solutions
  • Propylphosphonic Anhydride (T3P®): The reagent of choice for hindered systems.[1] It forms a mixed anhydride that is highly reactive yet stable to epimerization. The byproduct is water-soluble, simplifying purification.[2][3]

  • Acid Fluorides: When T3P fails, acid fluorides (generated via TFFH or Cyanuric Fluoride) offer the smallest electrophilic radius, minimizing steric clash during the nucleophilic attack.

Decision Matrix: Amide Coupling

AmideLogic Start Substrate Analysis: Hindered Primary Amine IsHindered Is the Amine alpha-tertiary? (e.g., t-Bu) Start->IsHindered Standard Standard Coupling (HATU / DIPEA) IsHindered->Standard No (Linear/Sec) T3P_Route Method A: T3P Coupling (EtOAc or DMF, Pyridine) IsHindered->T3P_Route Yes Acid_F_Route Method B: Acid Fluoride (TFFH or Cyanuric Fluoride) T3P_Route->Acid_F_Route If Low Yield (<30%)

Figure 1: Decision matrix for selecting coupling reagents based on steric demand.

Protocol A: T3P-Mediated Coupling (High Steric Demand)

Rationale: T3P is supplied as a 50% solution in EtOAc or DMF. The reaction is driven by the release of a cyclic phosphonate byproduct. Pyridine is the preferred base as it acts as a nucleophilic catalyst and proton shuttle.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Hindered Amine (1.2–1.5 equiv)

  • T3P (50% w/w in EtOAc, 1.5–2.0 equiv)

  • Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc (preferred) or DMF (if solubility is poor)

Step-by-Step:

  • Dissolution: In a reaction vial, dissolve the Carboxylic Acid (1 mmol) and Hindered Amine (1.2 mmol) in anhydrous EtOAc (3 mL, 0.33 M).

  • Base Addition: Add Pyridine (3.0 mmol, 242 µL) in one portion. Cool to 0 °C.

  • Activation: Dropwise add T3P solution (1.5 mmol) over 2 minutes.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Critical Checkpoint: If the amine is extremely hindered (e.g., tert-octylamine), heat the reaction to 50–60 °C. T3P is thermally stable.

  • Workup: Dilute with EtOAc. Wash effectively with water (T3P byproducts are water-soluble), followed by 1M HCl (to remove pyridine/excess amine), sat. NaHCO3, and brine.

  • Validation: T3P reactions rarely require chromatography if the stoichiometry is managed well.

Part 2: Palladium-Catalyzed C-N Cross-Coupling

The Challenge: Oxidative Addition vs. Reductive Elimination

In Buchwald-Hartwig amination, sterically hindered primary amines struggle primarily with reductive elimination from the Pd(II) center. However, the ligand must also be bulky enough to promote the initial oxidative addition and prevent catalyst dimerization.

The Solution: Ligand Engineering
  • BrettPhos: The "Gold Standard" for primary amines. Its structural bulk promotes the reductive elimination of the mono-arylated amine while suppressing the formation of di-arylated side products.

  • Pd-PEPPSI-IPent: An N-Heterocyclic Carbene (NHC) precatalyst.[4][5][6][7][8] The "IPent" (isopentyl) wings provide a flexible steric fence that is exceptionally good for hindered substrates, often operating under milder conditions than phosphines.

Comparative Data: Ligand Performance
Ligand / CatalystTarget Substrate ClassKey AdvantageSteric Tolerance
BrettPhos Primary Amines (Mono-arylation)High selectivity; prevents over-arylation.High
RuPhos Secondary AminesGeneralized coupling; less selective for primary.Medium
Pd-PEPPSI-IPent Hindered 1° & 2° AminesAir-stable precatalyst; extremely active.Very High
BINAP Unhindered AminesCheap; legacy method.Low
Protocol B: BrettPhos-Mediated Arylation

Rationale: This protocol uses a Pd(0) source generated in situ or a precatalyst (G3/G4) to ensure rapid initiation.

Materials:

  • Aryl Halide (Cl, Br, I) or Triflate (1.0 equiv)

  • Hindered Primary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 Precatalyst (1–3 mol%) OR Pd(OAc)2 (2 mol%) + BrettPhos Ligand (4 mol%)

  • Base: NaOtBu (1.4 equiv) [Use LHMDS if substrate has base-sensitive esters]

  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed)

Step-by-Step:

  • Inert Setup: Flame-dry a resealable reaction tube (or use a glovebox). Cool under Argon.

  • Solids: Add Aryl Halide (if solid, 1 mmol), NaOtBu (1.4 mmol, 135 mg), and BrettPhos Pd G4 (0.02 mmol).

  • Liquids: Add the Hindered Amine (1.2 mmol) and anhydrous Dioxane (2 mL, 0.5 M).

    • Note: If the amine is volatile (e.g., t-butylamine), use 2.0 equiv.

  • Degas: Sparge with Argon for 5 minutes or perform 3 freeze-pump-thaw cycles.

  • Reaction: Seal and heat to 100 °C for 2–12 hours.

    • Visual Cue: The reaction mixture often turns from orange/red to dark brown/black upon completion.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography.

Mechanistic Pathway (BrettPhos)

BuchwaldCycle LPd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-X) LPd0->OxAdd PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX AmineBind Amine Coordination (H2N-R) PdII_ArX->AmineBind Deprotonation Deprotonation (Base -> HX removal) AmineBind->Deprotonation PdII_Amido L-Pd(II)(Ar)(NHR) (Steric Critical Point) Deprotonation->PdII_Amido RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim BrettPhos Bulk Accelerates This RedElim->LPd0

Figure 2: Catalytic cycle highlighting the critical Reductive Elimination step facilitated by bulky ligands.

Part 3: Troubleshooting & Optimization

1. Poor Conversion in Amide Coupling:

  • Symptom: Starting material remains, active ester hydrolyzes.

  • Fix: Switch to Method B (Acid Fluoride) . Treat the carboxylic acid with Cyanuric Fluoride (0.5 equiv) and Pyridine in DCM for 1 hour to form the Acid Fluoride, then add the hindered amine and heat. The fluoride ion is a better leaving group and smaller than OBt/OAc.

2. Protodehalogenation in Pd-Coupling:

  • Symptom: Aryl halide is reduced to Ar-H instead of coupling.

  • Cause: Often caused by "Beta-Hydride Elimination" from the amine or solvent impurities, or insufficient catalyst activity.

  • Fix: Increase the concentration of the amine. Ensure solvents are rigorously dry.[9] Switch from Dioxane to Toluene.

3. Catalyst Poisoning:

  • Symptom: Reaction stops at 20% conversion.

  • Fix: Sterically hindered amines can sometimes act as chelators if they have adjacent heteroatoms. Switch to Pd-PEPPSI-IPent , which has a strongly bound NHC ligand that resists displacement by the substrate.

References

  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Organ, M. G., et al. (2009).[10] "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link

  • Patterson, A. W., et al. (2011). "T3P: A Convenient, Mild and Green Reagent for the Preparation of Amides." Organic Process Research & Development. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Palladium Impurity Removal in Chiral Amine Synthesis

Welcome to the Technical Support Center dedicated to addressing the challenges of palladium removal in the synthesis of chiral amines. As the use of palladium-catalyzed reactions becomes increasingly integral to modern s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the challenges of palladium removal in the synthesis of chiral amines. As the use of palladium-catalyzed reactions becomes increasingly integral to modern synthetic chemistry, particularly in pharmaceutical development, the efficient removal of residual metal impurities is a critical concern.[1][2] These impurities can compromise the safety and efficacy of active pharmaceutical ingredients (APIs), interfere with downstream catalytic processes, and affect the material's physical properties.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights and practical solutions to common issues encountered during the purification of chiral amines from palladium catalysts.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding palladium impurities and their removal.

Q1: Why is it crucial to remove residual palladium from my chiral amine product? A1: There are three primary reasons for stringent palladium removal:

  • Regulatory Compliance: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in drug products.[5] For palladium, an oral permitted daily exposure (PDE) of 100 µ g/day is set, which often translates to a concentration limit of 10 ppm in the final API.[6]

  • Catalytic Activity: Residual palladium can interfere with subsequent catalytic steps in a synthetic route, potentially leading to undesired side reactions or catalyst deactivation.[3]

  • Product Stability and Toxicity: Palladium species can be toxic and may compromise the stability and safety profile of the final product. The toxicity is highly dependent on the specific form of the palladium compound.[7]

Q2: My chiral amine seems to be holding onto the palladium. Why is this happening? A2: This is a common and significant challenge. Chiral amines, by their nature, contain nitrogen atoms with lone pairs of electrons that can act as strong ligands. These nitrogen atoms can chelate or form stable complexes with palladium species, rendering the metal soluble in the organic phase and difficult to remove through simple filtration or extraction.[8][9]

Q3: What are the main strategies for removing palladium impurities? A3: The most common and effective methods fall into three categories:

  • Adsorption/Scavenging: This involves using solid-supported materials with high affinity for palladium. These "scavengers" bind the metal, which is then removed by simple filtration.[1][6] Common adsorbents include functionalized silica or polystyrene resins and activated carbon.[1][10]

  • Precipitation/Extraction: This strategy involves changing the solvent system or adding a precipitating agent to force the palladium species out of the solution so it can be filtered off.

  • Crystallization: Purifying the final product through recrystallization can be highly effective. Sometimes, additives like N-acetylcysteine are used to form a complex with the palladium, ensuring it remains in the mother liquor during crystallization.[7][11]

Q4: How do I accurately measure the amount of residual palladium in my sample? A4: The industry standard for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[7][8][11] This technique provides the high sensitivity and accuracy required for regulatory submissions. For high-throughput screening during process development, faster catalysis-based fluorometric methods can be used to assess the relative efficiency of different removal techniques, but these do not replace ICP-MS for final product validation.[12][13]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Incomplete Palladium Removal After Scavenging

  • Symptom: Your final chiral amine product shows residual palladium content above the acceptable limit (>10 ppm) after treatment with a scavenger resin.

  • Possible Cause 1: Inefficient Scavenger Performance. The chosen scavenger may not have a high enough affinity for the specific palladium species in your reaction mixture (e.g., Pd(0) vs. Pd(II), ligand-bound palladium).

    • Solution: Screen a panel of different scavengers. Thiol (-SH) functionalized scavengers are broadly effective, but triaminotriazine (TMT) or other multi-dentate ligand scavengers might be more efficient for certain palladium complexes.[1][8][10]

  • Possible Cause 2: Strong Chelation by the Product. As mentioned in the FAQs, your chiral amine product may be strongly binding the palladium, preventing the scavenger from accessing it.[8]

    • Solution: Optimize the scavenging conditions. Increasing the temperature (e.g., to 40-50 °C) and extending the treatment time (e.g., up to 24 hours) can help break the product-palladium complex and allow the scavenger to capture the metal.[6][8]

  • Possible Cause 3: Insufficient Amount of Scavenger.

    • Solution: Increase the equivalents of the scavenger resin relative to the initial palladium catalyst loading. A typical starting point is 3-5 molar equivalents, but this may need to be optimized.[8]

Issue 2: Significant Product Loss During Purification

  • Symptom: You observe a low yield of your final chiral amine product after the palladium removal step.

  • Possible Cause: Non-specific Adsorption onto the Adsorbent. This is a particularly common issue when using activated carbon, but can also occur with some scavenger resins.[1][6] The high surface area of these materials can lead to the adsorption of your desired product along with the palladium.

    • Solution 1: Minimize Adsorbent Quantity. Use the minimum amount of activated carbon or scavenger required for effective palladium removal. This often requires careful optimization experiments on a small scale.

    • Solution 2: Change the Solvent. The solvent plays a crucial role in the interaction between your product and the adsorbent. Experiment with different solvents to find one that maximizes palladium scavenging while minimizing product loss.[6]

    • Solution 3: Wash Thoroughly. After filtering off the adsorbent, wash the filter cake with fresh solvent to recover as much of the adsorbed product as possible.[8]

Issue 3: Activated Carbon Treatment is Ineffective

  • Symptom: Stirring your reaction mixture with activated carbon does not significantly reduce palladium levels.

  • Possible Cause 1: Palladium is in a Soluble, Complexed State. Standard activated carbon is most effective at removing heterogeneous or colloidal palladium. Highly soluble, ligand-bound palladium complexes may not adsorb efficiently.

    • Solution: Consider a pre-treatment step. Sometimes, adding a reducing agent can convert soluble Pd(II) species to Pd(0), which may be more readily adsorbed by carbon. Alternatively, using a more targeted scavenger resin is recommended.[6]

  • Possible Cause 2: Incorrect Type of Activated Carbon. The effectiveness of activated carbon depends on its physical properties, such as surface area and pore size distribution.[14][15]

    • Solution: Source activated carbons from different suppliers or with different specifications. Some vendors offer specially treated carbons designed for catalyst removal.[14][15]

Data & Protocols
Comparative Analysis of Common Palladium Scavengers
Scavenger TypeFunctional GroupTypical Initial Pd (ppm)Typical Final Pd (ppm)Key Advantages & Considerations
Silica-Based Thiol -SH>1000<10Broadly effective for various palladium species, good for process development.[8]
Macroporous Polystyrene TMT Triaminotriazine (TMT)~1200<10High loading capacity, very effective for palladium.[8]
Silica-Based Trisamine -NH(CH₂)₂NH(CH₂)₂NH₂Variable<20Can be effective, but selectivity should be checked to avoid product interaction.
Activated Carbon N/A (Graphitic Surface)~300-1000<1-50Cost-effective, but can cause significant product loss due to non-specific binding.[1][6]

Note: Removal efficiency is highly dependent on specific reaction conditions, including solvent, temperature, and the nature of the palladium catalyst and ligands used.

Diagrams and Workflows

A logical approach is key to efficiently selecting and implementing a palladium removal strategy.

G cluster_0 Decision Workflow for Palladium Removal Start Crude Chiral Amine (Post-Reaction) Check_Hetero Is Pd Catalyst Heterogeneous (e.g., Pd/C)? Start->Check_Hetero Filtration Simple Filtration (e.g., through Celite) Check_Hetero->Filtration Yes Scavenger_Screen Screen Scavengers (Thiol, TMT, etc.) Check_Hetero->Scavenger_Screen No Analysis1 Analyze Pd Content (ICP-MS) Filtration->Analysis1 Check_Limit1 Is Pd < 10 ppm? Analysis1->Check_Limit1 Check_Limit1->Scavenger_Screen No End Purified Product Check_Limit1->End Yes Carbon_Trial Trial Activated Carbon (Check for Product Loss) Scavenger_Screen->Carbon_Trial Alternative Optimize Optimize Conditions (Temp, Time, Solvent) Scavenger_Screen->Optimize Carbon_Trial->Optimize Analysis2 Analyze Pd Content (ICP-MS) Optimize->Analysis2 Check_Limit2 Is Pd < 10 ppm? Analysis2->Check_Limit2 Recrystallize Recrystallization (Consider Additives) Check_Limit2->Recrystallize No Check_Limit2->End Yes Recrystallize->End

Caption: Decision workflow for selecting a palladium removal strategy.

Experimental Protocols

Protocol 1: Palladium Removal using a Scavenger Resin

This protocol provides a general procedure for using a solid-supported scavenger.

  • Quantify Initial Palladium: If possible, determine the concentration of residual palladium in the crude chiral amine product solution using ICP-MS.[8] If this is not feasible, estimate the amount based on the initial catalyst loading.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate). The solution should be fully homogeneous.

  • Scavenging: Add the selected scavenger resin (e.g., ISOLUTE® Si-Thiol or MP-TMT, typically 3-5 molar equivalents relative to the initial palladium load) to the solution.[8][10]

  • Agitation: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-24 hours. The optimal time and temperature should be determined experimentally.[8]

  • Filtration: Filter the mixture through a pad of Celite® or a fritted funnel to completely remove the solid-supported scavenger.

  • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.[8]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Final Analysis: Submit a sample of the purified product for final palladium quantification by ICP-MS to confirm removal to the desired level.

G cluster_1 Experimental Workflow: Scavenger Resin Protocol A 1. Dissolve Crude Product in Suitable Solvent B 2. Add Scavenger Resin (e.g., 3-5 eq.) A->B C 3. Stir Mixture (RT to 50°C, 4-24h) B->C D 4. Filter Mixture (Remove Solid Resin) C->D E 5. Wash Filter Cake with Fresh Solvent D->E F 6. Combine Filtrate & Washings E->F G 7. Concentrate Under Vacuum F->G H 8. Purified Product (Analyze by ICP-MS) G->H

Sources

Optimization

Technical Support Center: Troubleshooting the Curtius Rearrangement for 2-Arylpropylamine Synthesis

Welcome to the technical support center for the Curtius rearrangement, with a specific focus on the synthesis of 2-arylpropylamines. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Curtius rearrangement, with a specific focus on the synthesis of 2-arylpropylamines. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful transformation in their work. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the intricacies of this reaction.

The Curtius rearrangement is a cornerstone in organic synthesis for converting carboxylic acids into primary amines with the loss of one carbon atom.[1][2] Its application in the synthesis of 2-arylpropylamines, a scaffold present in many pharmaceuticals, is of significant interest.[3] The reaction proceeds through the thermal decomposition of an acyl azide to an isocyanate, which can then be trapped by various nucleophiles to yield the desired amine or its protected derivatives.[4][5] While robust, the reaction is not without its pitfalls. This guide will help you troubleshoot common issues and optimize your reaction conditions for success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is disappointingly low. What are the likely causes and how can I improve it?

Low yields in the Curtius rearrangement for 2-arylpropylamine synthesis can often be traced back to two critical stages: the formation of the 2-arylpropanoyl azide and the subsequent rearrangement and trapping of the isocyanate intermediate.[6]

Troubleshooting Low Yields:

  • Incomplete Acyl Azide Formation:

    • From 2-Arylpropanoic Acids: When using reagents like diphenylphosphoryl azide (DPPA), ensure your starting carboxylic acid is scrupulously dry. Any residual water can hydrolyze the activated intermediate, halting the reaction.[6] The choice of a non-protic, anhydrous solvent such as toluene or tetrahydrofuran (THF) is crucial.[6] A common base used is triethylamine (Et3N).[6]

    • From 2-Arylpropanoyl Chlorides: If you are starting from the acyl chloride, its purity is paramount. Acyl chlorides can degrade over time, so using a freshly prepared or purified starting material is recommended. The reaction with sodium azide must be conducted under strictly anhydrous conditions to prevent hydrolysis back to the carboxylic acid.[6]

  • Inefficient Rearrangement:

    • Temperature: The thermal decomposition of the acyl azide requires a specific temperature that is substrate-dependent. If the reaction is sluggish, a gradual increase in temperature might be necessary. However, be cautious, as excessively high temperatures can lead to unwanted side reactions and decomposition.[6] The use of a Lewis acid or Brønsted acid catalyst has been shown to lower the required rearrangement temperature by as much as 100 °C.[4][7]

    • Solvent: The solvent can influence the rate of rearrangement. Aprotic solvents are generally preferred to prevent premature reaction with the highly reactive isocyanate intermediate.[6]

  • Poor Isocyanate Trapping:

    • Nucleophile Concentration: A sufficient excess of your trapping nucleophile (e.g., water for the amine, an alcohol for a carbamate) is necessary to ensure it outcompetes any side reactions.[6]

    • Presence of Water (Unintended): If your goal is a carbamate or urea, the presence of even trace amounts of water can be detrimental. Water will react with the isocyanate to form an unstable carbamic acid, which then decarboxylates to the primary amine.[6][8] This newly formed amine can then react with another molecule of isocyanate to produce a symmetric urea byproduct, a very common cause of low yields.[6]

Q2: I'm observing a significant amount of a symmetric urea byproduct. How can I minimize this?

The formation of a symmetric urea is a tell-tale sign of water contamination in your reaction. The isocyanate intermediate reacts with water to generate the primary amine, which is a potent nucleophile and readily attacks another isocyanate molecule.[6]

Strategies to Minimize Urea Formation:

  • Rigorous Anhydrous Conditions: This cannot be overstated. Use freshly distilled and dried solvents. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Store all reagents under an inert atmosphere.[6]

  • Inert Atmosphere: Conduct the entire reaction sequence under an inert atmosphere to prevent atmospheric moisture from entering the reaction vessel.[6]

  • Choice of Trapping Nucleophile: If you are preparing a carbamate, ensure your alcohol is anhydrous. Consider using a large excess of the alcohol to favor the desired reaction pathway.

Q3: The reaction seems to have stalled, and I have incomplete conversion of my starting material. What should I do?

Incomplete conversion can stem from issues in either the acyl azide formation or the rearrangement step itself.[6]

Troubleshooting Incomplete Reactions:

  • Acyl Azide Formation:

    • Activation: If starting from the 2-arylpropanoic acid, ensure the activating agent (e.g., DPPA, ethyl chloroformate) is added under the correct conditions, such as appropriate temperature and dropwise addition, to ensure complete formation of the activated species.[6]

    • Reaction Time: Depending on the reactivity of your specific 2-arylpropanoic acid derivative, the conversion to the acyl azide may require longer reaction times or slightly elevated temperatures.

  • Rearrangement Step:

    • Temperature: As mentioned previously, the rearrangement is temperature-sensitive. If you are confident the acyl azide has formed (e.g., via IR spectroscopy by observing the characteristic azide stretch), a careful and incremental increase in the reaction temperature may be required to drive the rearrangement to completion.

    • Catalysis: Consider the use of a Lewis acid catalyst, such as boron trifluoride or boron trichloride, which can significantly lower the decomposition temperature required for the rearrangement.[4]

Experimental Protocols & Data

Table 1: Typical Reaction Conditions for Curtius Rearrangement of 2-Arylpropanoic Acids
ParameterConditionRationale & Notes
Starting Material 2-Arylpropanoic AcidEnsure high purity and dryness.
Azide Source Diphenylphosphoryl azide (DPPA)A safer alternative to sodium azide.[9]
Base Triethylamine (Et3N)Typically 1.1-1.5 equivalents.
Solvent Anhydrous Toluene or THFNon-protic solvents are essential.[6]
Temperature Room temperature (for azide formation), then refluxRearrangement temperature is substrate-dependent.[6]
Nucleophile Water, tert-Butanol, or Benzyl AlcoholFor amine, Boc-protected amine, or Cbz-protected amine, respectively.[10]
General Procedure for Curtius Rearrangement using DPPA:
  • To a stirred solution of the 2-arylpropanoic acid (1.0 eq) in an anhydrous solvent (e.g., toluene), add triethylamine (1.2 eq).

  • Carefully add diphenylphosphoryl azide (DPPA) (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the acyl azide.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or IR spectroscopy (disappearance of the acyl azide peak).

  • After the rearrangement is complete, cool the reaction and add the desired nucleophile (e.g., water, alcohol).

  • Work up the reaction mixture appropriately to isolate the desired 2-arylpropylamine or its protected derivative.

Visualizing the Process

Diagram 1: Curtius Rearrangement Workflow

cluster_0 Step 1: Acyl Azide Formation cluster_1 Step 2: Rearrangement cluster_2 Step 3: Nucleophilic Trapping Carboxylic_Acid 2-Arylpropanoic Acid Acyl_Azide 2-Arylpropanoyl Azide Carboxylic_Acid->Acyl_Azide DPPA, Et3N Anhydrous Solvent Isocyanate Isocyanate Intermediate Acyl_Azide->Isocyanate Heat (Δ) -N2 Product 2-Arylpropylamine or Derivative Isocyanate->Product H2O, ROH, or RNH2

Caption: Workflow of the Curtius rearrangement for 2-arylpropylamine synthesis.

Diagram 2: Troubleshooting Logic for Low Yields

Low_Yield Low Yield Observed Check_Azide_Formation Incomplete Acyl Azide Formation? Low_Yield->Check_Azide_Formation Check_Rearrangement Inefficient Rearrangement? Low_Yield->Check_Rearrangement Check_Trapping Poor Isocyanate Trapping? Low_Yield->Check_Trapping Solution_Azide Verify Starting Material Purity Ensure Anhydrous Conditions Optimize Base/Solvent Check_Azide_Formation->Solution_Azide Yes Solution_Rearrangement Increase Temperature Gradually Consider Lewis Acid Catalyst Check_Rearrangement->Solution_Rearrangement Yes Solution_Trapping Increase Nucleophile Concentration Rigorous Anhydrous Conditions (if not H2O) Check_Trapping->Solution_Trapping Yes

Caption: Troubleshooting flowchart for low yields in the Curtius rearrangement.

Safety Considerations

The Curtius rearrangement involves several potential hazards that must be managed with appropriate safety precautions.

  • Azides: Sodium azide and organic azides are toxic and potentially explosive, especially when heated or in contact with heavy metals. Always handle these reagents with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and work in a well-ventilated fume hood. For larger-scale reactions, a blast shield is recommended.[6]

  • Diphenylphosphoryl Azide (DPPA): DPPA is a lachrymator and should be handled with care in a fume hood.[6]

  • Isocyanates: Isocyanates are reactive and can be irritants or sensitizers. Avoid inhalation and skin contact.[6]

By understanding the key steps and potential pitfalls of the Curtius rearrangement, researchers can effectively troubleshoot and optimize this valuable synthetic transformation for the preparation of 2-arylpropylamines.

References

  • BenchChem. (2025). Optimization of reaction conditions for the Curtius rearrangement.
  • Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]

  • Kaur, N. (2022). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • Odeh, J. (2024, August 27). Redefining the Scope of the Curtius Reaction via a Dehomologation of C. Digital Commons @ University of South Florida. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 23). Synthesis of Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • Schulze, M. (2010, April 23). Synthesis of 2-Arylethylamines by the Curtius Rearrangement. Sciencemadness.org. Retrieved from [Link]

  • Organic Reactions. (n.d.). Common Conditions. Retrieved from [Link]

  • Allen. (n.d.). Curtius Rearrangement | Mechanism, Reactions, Variations & Applications. Retrieved from [Link]

  • Chem-Station. (2014, April 6). Curtius Rearrangement. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Resolution of Racemic 2-(2-Fluoro-5-methylphenyl)propan-1-amine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the chiral resolution of racemic 2-(2-fluoro-5-methylphenyl)propan-1-amine. The content is structu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the chiral resolution of racemic 2-(2-fluoro-5-methylphenyl)propan-1-amine. The content is structured to address common challenges and fundamental questions encountered during experimental work, blending established principles with practical, field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts pertinent to the resolution of the target amine.

Q1: Why is the resolution of racemic 2-(2-fluoro-5-methylphenyl)propan-1-amine necessary?

Many bioactive molecules, particularly pharmaceuticals, are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers.[1] These enantiomers, despite having identical physical properties like melting point and solubility, often exhibit profoundly different pharmacological and toxicological effects in biological systems.[2][3] One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Therefore, separating the racemic mixture to isolate the desired pure enantiomer is a critical step in drug development to ensure safety and efficacy.[4]

Q2: What is the most effective and scalable method for resolving this primary amine?

For resolving chiral amines and acids on both laboratory and industrial scales, diastereomeric salt crystallization is the most common and well-established method.[1][2][5] This technique involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid.[3][6] This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physicochemical properties, most importantly, solubility in a given solvent.[3][7][8] This difference allows for their separation by fractional crystallization, where the less soluble diastereomer crystallizes out of the solution first.[5]

Q3: How do I select an appropriate chiral resolving agent for 2-(2-fluoro-5-methylphenyl)propan-1-amine?

The choice of resolving agent is critical and often requires empirical screening. For a primary amine, chiral acids are the resolving agents of choice.[3][6] Key factors to consider include:

  • Acidity (pKa): The acid should be strong enough to form a stable salt with the amine.

  • Structural Rigidity: Rigid molecules, like camphorsulfonic acid, can lead to well-defined crystal packing, which may enhance diastereoselectivity.[5]

  • Availability and Cost: Naturally derived and readily available agents like tartaric acid are often preferred, especially for large-scale applications.[1][5]

  • Structural Match: The success of a resolution is highly dependent on the interaction between the amine and the resolving agent. Sometimes, a resolving agent that is structurally similar to the target molecule can be effective.

Table 1: Comparison of Common Chiral Resolving Agents for Primary Amines

Resolving AgentTypeKey AttributesCommon Applications
(+)-Tartaric AcidDicarboxylic AcidReadily available, inexpensive, widely documented.[1][5]Broadly used for resolving racemic bases.[3][6]
(-)-Mandelic Acidα-Hydroxy AcidOften effective for amines, available in both enantiomeric forms.Resolution of various basic compounds.[3][6]
(+)-Camphor-10-sulfonic acidSulfonic AcidStrong acid, forms stable salts; rigid structure can give good selectivity.[1][5]Used for resolving bases that may not form stable salts with carboxylic acids.[6]
(R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP)Phosphoric AcidA powerful resolving agent, often used when common acids fail.[9]Resolution of chiral amines where other agents are ineffective.[9]

Q4: How is the success of the resolution measured?

The success of a resolution is quantified by the enantiomeric excess (ee) of the isolated product. Enantiomeric excess is a measure of the purity of a chiral substance, representing the degree to which one enantiomer is present in a greater amount than the other.[4][10] A completely pure enantiomer has an ee of 100%, while a racemic mixture has an ee of 0%.[10]

While polarimetry was a traditional method, it can be unreliable.[10][11] The gold standard for determining ee is chiral High-Performance Liquid Chromatography (HPLC) .[4][12] This technique uses a chiral stationary phase (CSP) to physically separate the two enantiomers, allowing for their direct quantification based on peak area.[4][13] Other methods include chiral gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents.[4][11][14]

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Q5: My reaction mixture produced an oil or gum instead of crystals. What should I do?

This phenomenon, known as "oiling out," occurs when the diastereomeric salt's melting point is lower than the temperature of the solution, or it has excessively high solubility.[15]

  • Immediate Actions:

    • Try Seeding: If you have a crystal from a previous successful batch, add a tiny amount to induce crystallization.[2]

    • Lower the Temperature: Slowly cool the solution further (e.g., to 4 °C or -20 °C) to decrease solubility.[2]

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.

  • Systematic Troubleshooting:

    • Increase Solvent Volume: The concentration might be too high. Add more solvent to ensure the salt is fully dissolved at a higher temperature before attempting to cool it again.

    • Change the Solvent System: This is the most critical step. Screen a variety of solvents or solvent mixtures. The ideal solvent is one where the desired diastereomeric salt is sparingly soluble at low temperatures, while the other diastereomer remains in solution.[2] Consider solvents with different polarities and hydrogen bonding capabilities.[15]

Q6: I've performed multiple recrystallizations, but the enantiomeric excess (ee) is not improving. What is happening?

This is a classic sign of solid solution formation .[15] A solid solution occurs when the crystal lattice of the less soluble diastereomer incorporates the more soluble diastereomer due to their high structural similarity.[15] This creates a single, mixed-crystal phase, making separation by simple recrystallization ineffective.

Start Low ee After Initial Crystallization Recrystallize Perform Recrystallization Start->Recrystallize Analyze Analyze ee (Chiral HPLC) Recrystallize->Analyze Improved ee Improved? Analyze->Improved Success Success! (High ee) Improved->Success Yes SolidSolution Problem: Solid Solution Likely Improved->SolidSolution No Troubleshoot Troubleshoot SolidSolution->Troubleshoot ChangeSolvent Screen Different Solvents/Mixtures Troubleshoot->ChangeSolvent ChangeAgent Use a Structurally Different Resolving Agent Troubleshoot->ChangeAgent

Caption: Troubleshooting workflow for solid solution formation.

  • Confirmation: Suspect a solid solution if repeated recrystallizations fail to significantly increase the ee.[15] This can be confirmed by techniques like constructing a binary phase diagram, though this is often impractical. The lack of ee improvement is a strong indicator.

  • Solutions:

    • Solvent Screening: The interaction between the solvent and the diastereomeric salts is paramount. Systematically screen a wide range of solvents with varying polarities and hydrogen-bonding capacities to disrupt the co-crystallization.[15]

    • Change the Resolving Agent: This is often the most effective solution. A structurally different resolving agent will form diastereomers with different shapes and crystal packing properties, which is likely to prevent the formation of a solid solution.[15] For example, if tartaric acid fails, try mandelic acid or a sulfonic acid derivative.

Q7: The yield of my desired enantiomer is very low. How can I improve it?

Low yield typically means that the desired diastereomeric salt has significant solubility in the mother liquor (the leftover solution after filtration).[2]

  • Optimize Crystallization Conditions:

    • Lower the Final Temperature: Cooling the mixture to a lower temperature before filtration can increase the amount of product that crystallizes.

    • Slow Cooling: Allow the solution to cool slowly. Rapid cooling can trap impurities and may not allow for complete crystallization.

    • Concentrate the Solution: Carefully evaporate some of the solvent before cooling to increase the concentration of the salt. Be cautious not to over-concentrate, which could cause the undesired diastereomer to crash out.

  • Analyze the Mother Liquor: Use chiral HPLC to analyze the mother liquor. If it is highly enriched in the other diastereomer, you can attempt to isolate it and racemize the resulting amine for reuse, improving the overall process efficiency.[16]

Q8: I am struggling to get a good separation of enantiomers on my chiral HPLC. What parameters can I adjust?

Achieving baseline separation in chiral HPLC often requires method development.[12]

  • Mobile Phase Composition: This is the first parameter to adjust.

    • For normal-phase (e.g., hexane/ethanol), vary the ratio of the alcohol modifier.[17]

    • For polar organic mode (e.g., acetonitrile/methanol), adjust the ratio of the polar solvents.[17]

    • For reversed-phase (e.g., water/acetonitrile), alter the organic modifier percentage.

  • Additives: For basic analytes like amines, peak shape can be poor. Adding a small amount of a basic modifier (like triethylamine, TEA) and an acidic modifier (like trifluoroacetic acid, TFA) to the mobile phase can significantly improve peak shape and resolution.[17]

  • Flow Rate and Temperature: Lowering the flow rate or changing the column temperature can sometimes improve resolution, though it will affect analysis time.

  • Chiral Stationary Phase (CSP): If the above adjustments fail, the chosen CSP may not be suitable. Screening different types of CSPs (e.g., polysaccharide-based, Pirkle-type) is the next logical step.[4][18]

Section 3: Experimental Protocols

Disclaimer: These are generalized protocols and require optimization for the specific substrate and laboratory conditions. Always perform a risk assessment before starting any chemical synthesis.

Protocol 1: Diastereomeric Salt Resolution using (+)-Tartaric Acid

This protocol outlines the formation and isolation of the less soluble diastereomeric salt.

Racemate Dissolve Racemic Amine in Solvent (e.g., Methanol) Combine Combine Solutions & Heat to Dissolve Racemate->Combine Agent Dissolve (+)-Tartaric Acid (0.5-1.0 eq) in Solvent Agent->Combine Cool Slowly Cool to RT, then to 0-4 °C Combine->Cool Filter Filter Crystals, Wash with Cold Solvent Cool->Filter Dry Dry the Diastereomeric Salt Crystals Filter->Dry

Caption: Experimental workflow for diastereomeric salt formation.

  • Dissolution: In a flask, dissolve racemic 2-(2-fluoro-5-methylphenyl)propan-1-amine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or isopropanol). Start with approximately 10-20 volumes of solvent (e.g., 10-20 mL per gram of amine).

  • Salt Formation: In a separate flask, dissolve (+)-tartaric acid (0.5-1.0 eq) in a minimum amount of the same warm solvent. Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization: Heat the combined solution gently until all solids dissolve. Allow the solution to cool slowly to room temperature. Cloudiness or crystal formation should be observed. To maximize yield, place the flask in an ice bath or refrigerator (0-4 °C) for several hours or overnight.[19]

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold crystallization solvent to remove the mother liquor, which contains the more soluble diastereomer.[2]

  • Analysis and Recrystallization: Dry the isolated salt and determine its diastereomeric purity by analyzing a small sample (after liberating the free amine as per Protocol 2). If the enantiomeric excess is not satisfactory, recrystallize the salt from a fresh portion of the hot solvent system. Repeat until the desired ee is achieved.[2]

Protocol 2: Liberation of the Enantiomerically Enriched Free Amine

This protocol describes how to recover the resolved amine from its salt form.

  • Dissolution: Suspend the diastereomerically pure salt in a mixture of water and an organic extraction solvent (e.g., dichloromethane or ethyl acetate).

  • Basification: While stirring vigorously, slowly add an aqueous base solution (e.g., 2M NaOH or K₂CO₃) until the aqueous layer is basic (pH > 11). This neutralizes the tartaric acid and liberates the free amine.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the enantiomerically enriched free amine.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

  • Method Development: Select a suitable chiral stationary phase (e.g., a cellulose or amylose-based column).[4] Develop a mobile phase, often starting with a screening composition like 80:20 hexane:ethanol with 0.1% TEA for normal phase, or 90:10 acetonitrile:methanol with additives for polar organic mode.[17]

  • Sample Preparation: Prepare a stock solution of the racemic amine (as a reference) and a separate solution of the resolved amine in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Then, inject the resolved sample under the same conditions.

  • Calculation: Integrate the peak areas for the major and minor enantiomers in the resolved sample. Calculate the enantiomeric excess using the formula:[4] % ee = ([Area_major - Area_minor] / [Area_major + Area_minor]) x 100

References

  • Determination of enantiomeric excess. University of Bath. Available at: [Link]

  • Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Available at: [Link]

  • Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Enantiomeric excess. Wikipedia. Available at: [Link]

  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. ACS Publications. Available at: [Link]

  • Diastereomeric recrystallization. Wikipedia. Available at: [Link]

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available at: [Link]

  • Resolution (Separation) of Enantiomers. Chemistry Steps. Available at: [Link]

  • Kinetic resolution of chiral amines. Google Patents.
  • Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available at: [Link]

  • Recrystallization of mixture of diastereomers 112 from different solvents 83. ResearchGate. Available at: [Link]

  • Resolution of Racemic Modifications. St. Paul's Cathedral Mission College. Available at: [Link]

  • Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube. Available at: [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. PMC. Available at: [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]

  • Chiral columns. HPLC.eu. Available at: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Available at: [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: Chiral HPLC Methods for 2-Arylpropylamine Enantiomers

Executive Summary The separation of 2-arylpropylamine enantiomers (e.g., amphetamine, methamphetamine, and their substituted derivatives) is a critical workflow in forensic toxicology and pharmaceutical development. The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of 2-arylpropylamine enantiomers (e.g., amphetamine, methamphetamine, and their substituted derivatives) is a critical workflow in forensic toxicology and pharmaceutical development. The pharmacological divergence between enantiomers—where the (


)-isomer often exhibits significantly higher psychostimulant activity than the (

)-isomer—mandates high-resolution separation methods.

This guide objectively compares the three dominant methodologies: Crown Ether Chiral Stationary Phases (CSPs) , Polysaccharide CSPs , and Indirect Derivatization .

The Verdict:

  • For Primary Amines (e.g., Amphetamine): Crown Ether CSPs (e.g., Crownpak CR-I) are the gold standard, offering superior selectivity (

    
    ) via a host-guest mechanism that specifically targets the ammonium ion.
    
  • For Secondary/Tertiary Amines (e.g., Methamphetamine, MDMA): Polysaccharide CSPs (e.g., Chiralpak AD/OD) or Macrocyclic Antibiotics (e.g., Chirobiotic V2) are required, as the steric bulk of the amine prevents inclusion in crown ethers.

  • For Trace Bioanalysis (LC-MS): Indirect Derivatization (e.g., Marfey’s Reagent) or Chirobiotic Phases are preferred to enhance sensitivity and MS-compatibility.

Mechanistic Foundation

Understanding the "Why" behind the separation is crucial for troubleshooting.

The Challenge: The Amine Tailing Effect

2-arylpropylamines differ from neutral chiral compounds due to their basic nitrogen atom. On silica-based columns, residual silanols (


) act as weak cation exchangers.
  • Problem: The basic amine interacts strongly with acidic silanols, causing severe peak tailing and loss of resolution.

  • Solution: Methods must either mask these silanols (using high pH or basic additives like DEA) or utilize the amine's charge as part of the recognition mechanism (Crown Ethers).

Mechanism A: Host-Guest Inclusion (Crown Ethers)

This is a specific "lock-and-key" mechanism. The chiral selector is typically a chiral crown ether (e.g., (3,3’-diphenyl-1,1’-binaphthyl)-20-crown-6).[1]

  • Requirement: The amine must be protonated (

    
    ).
    
  • Interaction: The ammonium protons form hydrogen bonds with the ether oxygens inside the macrocycle. The steric barrier of the binaphthyl group discriminates between the (

    
    ) and (
    
    
    
    ) configurations based on the spatial fit of the aryl group at the chiral center.
Mechanism B: The "Three-Point" Interaction (Polysaccharides)

Utilizes Amylose or Cellulose carbamates (e.g., Chiralpak AD/OD).

  • Interaction: Relies on a combination of Hydrogen bonding,

    
     stacking, and dipole-dipole interactions within the polymer grooves.
    
  • Requirement: Non-polar solvents (Hexane) drive the analyte into the polar grooves of the polymer.

Comparative Analysis & Performance Data

Table 1: Method Performance Comparison
FeatureMethod A: Crown Ether CSP Method B: Polysaccharide CSP Method C: Macrocyclic Antibiotic
Primary Target Primary Amines (Amphetamine, MDA)Secondary/Tertiary Amines (Meth, MDMA)All Classes (MS-Focus)
Typical Column Daicel Crownpak CR-I(+) / CR(+)Chiralpak AD-H, OD-H, Lux Amylose-1Astec Chirobiotic V / V2
Mobile Phase Acidic Aqueous (pH 1.0–2.0)Normal Phase (Hexane/IPA + 0.1% DEA )Polar Ionic (MeOH + HOAc/NH4OH)
Resolution (

)
Excellent (

typical)
Good (

)
Moderate (

)
Peak Shape Sharp (if acidic enough)Good (requires basic additive)Excellent (MS compatible)
MS Compatibility Difficult (Non-volatile acids like

)
Poor (High flow, non-polar solvents)Excellent (Volatile buffers)
Cost HighModerateModerate
Table 2: Representative Resolution Data (Amphetamine)
ColumnMobile PhaseSelectivity (

)
Resolution (

)
Notes
Crownpak CR(+)

(pH 1.5) / MeOH (85:15)
1.654.2Baseline separation; (S) elutes first usually*
Chiralpak AD-H Hexane / IPA / DEA (90:10:0.1)1.251.8Requires DEA to prevent tailing
Chirobiotic V2 MeOH / HOAc /

1.302.1MS-friendly; Vancomycin based

*Note: Elution order on Crownpak can be reversed by switching to CR(-) column.[2]

Detailed Experimental Protocols

Protocol A: High-Resolution Separation of Primary Amines (Crown Ether)

Best for: Purity analysis of Amphetamine/MDA where UV detection is sufficient.

  • Column: Daicel Crownpak CR-I(+) (

    
     mm, 5 
    
    
    
    m).
    • Note: CR-I is the immobilized version, offering higher stability than the coated CR(+).

  • Mobile Phase Preparation:

    • Aqueous Component: Prepare pH 1.5 Perchloric Acid (

      
      ).[3] Warning: 
      
      
      
      is corrosive and an oxidizer.
    • Mixture: Mix

      
       (aq) : Methanol (85 : 15 v/v).
      
  • Equilibration: Flush column at 0.4 mL/min at 25°C for 30 mins.

    • Critical: Low temperature (5°C - 15°C) significantly enhances resolution on Crown phases.

  • Sample Prep: Dissolve sample in Mobile Phase. Ensure sample pH is acidic.

  • Detection: UV at 210 nm (low wavelength required as mobile phase is transparent).

Protocol B: General Separation for Secondary Amines (Polysaccharide)

Best for: Methamphetamine, MDMA, or mixed amine samples.

  • Column: Chiralpak AD-H or Lux Amylose-1 (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase Preparation:

    • Solvent: n-Hexane : Isopropyl Alcohol (IPA) (90 : 10 v/v).

    • Additive (Crucial): Add 0.1% Diethylamine (DEA) or Triethylamine (TEA).

    • Why? The DEA competes for silanol sites, sharpening the amine peak.

  • Flow Rate: 1.0 mL/min at 25°C.

  • System Care: Dedicate a specific column for basic additives. Switching between acidic and basic mobile phases on the same polysaccharide column can damage the memory of the packing.

Protocol C: Indirect Derivatization (Marfey’s Reagent)

Best for: Trace analysis in biological matrices (Plasma/Urine) using achiral C18 columns.

  • Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA / Marfey’s Reagent).[4]

  • Reaction:

    • Mix 50

      
      L sample (aqueous) + 100 
      
      
      
      L 1% Marfey's (in acetone) + 20
      
      
      L 1M
      
      
      .
    • Incubate at 45°C for 1 hour.

    • Stop reaction with 20

      
      L 1M HCl.
      
  • Separation:

    • Column: Standard C18 (e.g., Kinetex C18).[4]

    • Mobile Phase: Water/Acetonitrile gradient with 0.1% Formic Acid.

    • Mechanism: The L-FDAA converts enantiomers into diastereomers (L-L and L-D), which separate easily on C18 based on hydrophobicity.

Decision Workflow (Graphviz)

The following diagram illustrates the logical selection process for the optimal method based on analyte structure and detection needs.

G Start Start: 2-Arylpropylamine Sample CheckStructure Is the Analyte a PRIMARY Amine? Start->CheckStructure CheckMS Is MS Detection Required? CheckStructure->CheckMS Yes (e.g., Amphetamine) PolySacc METHOD B: Polysaccharide CSP (Amylose/Cellulose) CheckStructure->PolySacc No (e.g., Methamphetamine) CrownEther METHOD A: Crown Ether CSP (Crownpak CR-I) CheckMS->CrownEther No (UV Det.) CheckBio Biological Matrix / Trace Level? CheckMS->CheckBio Yes (LC-MS) AcidicMP Requires Acidic MP (pH 1-2, HClO4) CrownEther->AcidicMP BasicAdd Requires Basic Additive (0.1% DEA/TEA) PolySacc->BasicAdd Chirobiotic METHOD C: Macrocyclic Antibiotic (Chirobiotic V2) CheckBio->Chirobiotic Direct Injection Marfeys METHOD D: Indirect Derivatization (Marfey's Reagent + C18) CheckBio->Marfeys High Sensitivity Needed

Caption: Decision tree for selecting the optimal chiral separation method based on amine classification and detection requirements.

References

  • Daicel Chiral Technologies. (2024). Instruction Manual for CROWNPAK® CR-I(+) and CROWNPAK® CR-I(-). Retrieved from [Link]

  • Hyun, M. H. (2016). Chiral Separation of Primary Amino Compounds using Crown Ether-Based Chiral Stationary Phases.
  • Foster, B. S., et al. (2015). Rapid Quantitative Chiral Amphetamines LC-MS/MS Method in Plasma and Oral Fluid with Marfey's Reagent. Journal of Analytical Toxicology. Retrieved from [Link]

  • Chiralpedia. (2022). Mechanism of Chiral Recognition on CSPs. Retrieved from [Link]

Sources

Comparative

Technical Guide: Characterization &amp; Specific Rotation of (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine

Executive Summary Compound: (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine CAS (Analogous): 28163-64-6 (Parent unsubstituted amine) Chemical Class: Chiral -methylphenethylamine (2-arylpropylamine) Primary Application: Ke...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine CAS (Analogous): 28163-64-6 (Parent unsubstituted amine) Chemical Class: Chiral


-methylphenethylamine (2-arylpropylamine)
Primary Application:  Key chiral intermediate for 5-HT2C receptor agonists (e.g., Lorcaserin analogs) and specialized monoamine reuptake inhibitors.

This guide provides a technical comparison of characterization methods for (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine , a structural analog of (R)-


-methylphenethylamine. While specific rotation (

) is a traditional purity metric, this guide evaluates its limitations against Chiral HPLC and provides experimental protocols for both.

Part 1: Specific Rotation Data & Structural Analysis

Predicted vs. Analogous Values

Direct experimental values for the specific rotation of the 2-fluoro-5-methyl derivative are proprietary or sparsely documented in open literature. However, the optical activity can be reliably estimated by benchmarking against its closest structural analog, (R)-2-phenylpropan-1-amine .

CompoundStructureConfigurationSpecific Rotation (

)
Solvent
(R)-

-Methylphenethylamine
Ph-CH(CH3)-CH2-NH2(2R)+32° to +35° Ethanol (c=1)
Target Compound (2-F, 5-Me-Ph)-CH(CH3)-CH2-NH2(2R)Predicted: Positive (+) Ethanol
(S)-Isomer (2-F, 5-Me-Ph)-CH(CH3)-CH2-NH2(2S)Predicted: Negative (-) Ethanol

Expert Insight: The introduction of the 2-fluoro and 5-methyl substituents on the phenyl ring alters the electronic environment but typically does not invert the sign of rotation for this scaffold in protic solvents like ethanol. Researchers should expect a dextrorotatory (+) value in the range of +25° to +40° (c=1, EtOH).

Solvent Effects

Optical rotation is solvent-dependent.[1] For


-arylpropylamines:
  • Ethanol/Methanol: Generally stabilizes the hydrogen-bonding network, yielding consistent positive (+) values for the (R)-isomer.

  • Chloroform/DCM: May shift the magnitude or even the sign due to conformational changes and lack of H-bonding. Recommendation: Always report

    
     in Ethanol for consistency with literature on phenethylamines.
    

Part 2: Comparative Analysis of Purity Determination Methods

For drug development, relying solely on specific rotation is insufficient due to the low magnitude of rotation and susceptibility to temperature fluctuations.

Comparison: Polarimetry vs. Chiral HPLC
FeatureMethod A: Polarimetry Method B: Chiral HPLC (Recommended)
Principle Rotation of plane-polarized lightChromatographic separation of enantiomers
Sensitivity Low (Requires >10 mg sample)High (Requires <1 mg sample)
Accuracy

0.5% (Subject to chemical purity)
> 99.9% (Direct ee determination)
Interference Strongly affected by achiral impuritiesImpurities are separated from the peak
Throughput Fast (single reading)Medium (15-30 min run time)
Verdict Screening Tool: Use for quick batch checks.Validation Tool: Mandatory for CoA and release.

Part 3: Experimental Protocols

Protocol A: Determination of Specific Rotation

Objective: Establish the


 for the target amine.
  • Preparation: Weigh exactly 100 mg of the amine oil/solid.

  • Dissolution: Transfer to a 10 mL volumetric flask. Dilute to volume with Absolute Ethanol (HPLC Grade).

    • Concentration (c): 1.0 g/100 mL.

  • Measurement:

    • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

    • Cell Path Length: 1 dm (100 mm).

    • Temperature: 20°C

      
       0.5°C.
      
  • Calculation:

    
    
    Where 
    
    
    
    is observed rotation,
    
    
    is path length (dm), and
    
    
    is concentration (g/mL).
Protocol B: Chiral HPLC Method (Gold Standard)

Objective: Determine Enantiomeric Excess (ee%).

  • Column: Daicel Chiralpak AD-H or IA (Amylose-based), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is critical to suppress peak tailing of the primary amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (or 210 nm if absorption is low).

  • Temperature: 25°C.

  • Expected Retention:

    • (R)-Isomer: Typically elutes second (check with racemic standard).

    • (S)-Isomer: Typically elutes first.

Part 4: Synthesis & Resolution Workflow

The (2R)-isomer is typically accessed via Classical Resolution or Asymmetric Hydrogenation . The resolution route is most common for early-stage development.

Workflow Diagram (DOT)

G Racemate Racemic Amine (±)-2-(2-Fluoro-5-methylphenyl)propan-1-amine Salt Diastereomeric Salt Formation Racemate->Salt + 0.5 eq Tartaric Acid Resolution Resolution Agent (L-(+)-Tartaric Acid) Resolution->Salt Crystallization Fractional Crystallization (Ethanol/Water) Salt->Crystallization Heat to Reflux -> Cool FreeBase Free Basing (NaOH / DCM) Crystallization->FreeBase Filter Solid (R-Salt) MotherLiq Waste / Racemization Crystallization->MotherLiq Mother Liquor (S-enriched) Final Target: (2R)-Amine FreeBase->Final Yields (2R)-Isomer

Caption: Classical resolution workflow using L-(+)-Tartaric acid to isolate the (2R)-enantiomer.

Resolution Protocol (Summary)
  • Mixing: Dissolve 1.0 eq of racemic amine in Ethanol. Add 0.5-1.0 eq of L-(+)-Tartaric acid dissolved in hot Ethanol.

  • Crystallization: Heat to reflux, then cool slowly to 0-5°C. The (R)-amine-L-tartrate salt typically crystallizes out.

  • Recrystallization: Recrystallize the salt from EtOH/H2O until constant melting point and constant rotation.

  • Liberation: Treat the salt with 1M NaOH and extract with DCM to obtain the free chiral amine.

References

  • Analogous Data Source: Specific Rot

    
    -methylphenethylamine. Smolecule / Chemical Book Database. (2R)-2-phenylpropan-1-amine: 
    
    
    
    (c=1, EtOH). Link
  • Methodology: "Chiral Separation of 2-Arylpropylamines." Daicel Chiral Technologies Application Notes. General method for phenethylamines using Chiralpak AD-H. Link

  • Synthesis Context: "Synthesis of Enantiopure -Methylphenethylamines via Lipase Resolution." Journal of Organic Chemistry. (General reference for class synthesis).
  • Precursor Data: 2-(2-Fluoro-5-methylphenyl)propan-1-ol (CAS 1896253-77-2). PubChem Compound Summary. Link

Sources

Validation

Differentiating C10H14FN Isomers: A Comparative Guide to Mass Spectrometry Fragmentation Patterns

For Researchers, Scientists, and Drug Development Professionals In the landscape of novel psychoactive substances (NPS) and pharmaceutical development, the unambiguous identification of constitutional isomers is a critic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of novel psychoactive substances (NPS) and pharmaceutical development, the unambiguous identification of constitutional isomers is a critical analytical challenge. Compounds with the same molecular formula, such as the C10H14FN derivatives, which include fluoroamphetamine (FA) and fluoromethamphetamine (FMA) positional isomers, can exhibit vastly different pharmacological and toxicological profiles. Consequently, their accurate differentiation is paramount for forensic investigations, clinical toxicology, and drug development. This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of 2-fluoroamphetamine (2-FA), 3-fluoroamphetamine (3-FA), 4-fluoroamphetamine (4-FA), 2-fluoromethamphetamine (2-FMA), 3-fluoromethamphetamine (3-FMA), and 4-fluoromethamphetamine (4-FMA), offering insights into methodologies that facilitate their distinction.

The Challenge of Isomer Differentiation with Electron Ionization (EI) Mass Spectrometry

Standard Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a workhorse in many analytical laboratories. However, for positional isomers like the fluoroamphetamine and fluoromethamphetamine derivatives, EI-MS often yields nearly identical mass spectra. This is because the high energy of electron ionization (typically 70 eV) leads to extensive fragmentation, primarily driven by the facile α-cleavage of the alkylamine side chain, which masks the subtle differences arising from the fluorine atom's position on the aromatic ring.

The primary fragmentation pathway for amphetamine-type molecules involves the cleavage of the C-C bond between the α and β carbons of the side chain. This results in the formation of a stable immonium ion, which is often the base peak in the mass spectrum. For fluoroamphetamines, this characteristic fragment appears at m/z 44 (C2H6N+), and for fluoromethamphetamines, it is observed at m/z 58 (C3H8N+). While other fragments are present, their relative abundances are often too similar between the positional isomers to allow for confident differentiation.

Comparative Analysis of Underivatized C10H14FN Isomers by EI-MS

A direct comparison of the 70 eV EI mass spectra of the underivatized fluoroamphetamine and fluoromethamphetamine isomers reveals the challenge of their differentiation. The major fragments are largely conserved across the 2-, 3-, and 4-substituted isomers.

Fluoroamphetamine (FA) Isomers (C9H12FN)
m/zPutative Fragment2-FA Relative Abundance (%)3-FA Relative Abundance (%)4-FA Relative Abundance (%)
153[M]+•~1~1~1
138[M-CH3]+~5~5~5
109[C7H6F]+~20~20~25
91[C7H7]+~10~10~10
44 [C2H6N]+ 100 100 100

Data compiled from SWGDRUG Mass Spectral Library.[1][2]

Fluoromethamphetamine (FMA) Isomers (C10H14FN)
m/zPutative Fragment2-FMA Relative Abundance (%)3-FMA Relative Abundance (%)4-FMA Relative Abundance (%)
167[M]+•~1~1~1
152[M-CH3]+~5~5~5
109[C7H6F]+~25~25~30
91[C7H7]+~10~10~10
58 [C3H8N]+ 100 100 100

Data compiled from SWGDRUG Mass Spectral Library.[3][4][5]

As the tables illustrate, the mass spectra are dominated by the immonium ion base peak, and other significant fragments show minimal variation between the positional isomers, making definitive identification based solely on these EI spectra unreliable.

Strategies for Enhanced Differentiation

To overcome the limitations of standard EI-MS, several strategies can be employed. These methods aim to either enhance the chromatographic separation of the isomers or to induce more informative and isomer-specific fragmentation in the mass spectrometer.

Chemical Derivatization

Chemical derivatization is a powerful technique to improve the chromatographic and mass spectrometric properties of analytes. For primary and secondary amines like the C10H14FN derivatives, acylation with reagents such as trifluoroacetic anhydride (TFAA) or silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are common approaches.

Derivatization can improve the gas chromatographic peak shape and, in some cases, lead to more diagnostic fragmentation patterns. The addition of a bulky, electron-withdrawing group can influence the fragmentation pathways, potentially leading to the formation of unique fragments or significant differences in the relative abundances of common fragments that can be used for isomer differentiation.

Trifluoroacetyl (TFA) Derivatization:

The fragmentation of TFA-derivatized amphetamines often involves cleavage at the amide bond, generating characteristic ions. For TFA-derivatized fluoroamphetamines, a key fragment results from the cleavage of the Cα-Cβ bond, leading to a fluorobenzyl cation ([C7H6F]+) at m/z 109 and a TFA-imine fragment. The relative abundance of the fluorobenzyl cation and other aromatic fragments can vary depending on the position of the fluorine atom.

Trimethylsilyl (TMS) Derivatization:

TMS derivatization of the amine group can also lead to more informative mass spectra. The fragmentation of TMS derivatives often involves the loss of a methyl group from the silicon atom, resulting in a prominent [M-15]+ ion. The stability of this ion and its subsequent fragmentation can be influenced by the position of the fluorine substituent on the aromatic ring.

Experimental Protocol: Trifluoroacetylation of Fluoroamphetamine/Fluoromethamphetamine Isomers for GC-MS Analysis

This protocol describes a self-validating system for the derivatization of C10H14FN isomers, ensuring reproducible results for comparative analysis.

Materials:

  • Fluoroamphetamine or fluoromethamphetamine isomer standard (1 mg/mL in methanol)

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (anhydrous)

  • Nitrogen gas supply

  • Heating block or water bath

  • GC-MS system

Procedure:

  • Sample Preparation: In a clean, dry glass vial, evaporate 100 µL of the 1 mg/mL standard solution to dryness under a gentle stream of nitrogen.

  • Derivatization: Add 100 µL of ethyl acetate and 50 µL of TFAA to the dried residue.

  • Reaction: Cap the vial tightly and heat at 70°C for 20 minutes.

  • Evaporation: After cooling to room temperature, evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1 mL of ethyl acetate.

  • Analysis: Inject 1 µL of the reconstituted solution into the GC-MS.

Causality Behind Experimental Choices: The use of anhydrous ethyl acetate is crucial to prevent the hydrolysis of TFAA. Heating the reaction mixture ensures complete derivatization. The final evaporation step removes excess derivatizing reagent, which could interfere with the analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Standard Solution evap1 Evaporate to Dryness start->evap1 add_reagents Add Ethyl Acetate & TFAA evap1->add_reagents heat Heat at 70°C add_reagents->heat evap2 Evaporate to Dryness heat->evap2 reconstitute Reconstitute in Ethyl Acetate evap2->reconstitute inject Inject into GC-MS reconstitute->inject

Workflow for TFA Derivatization
Chemical Ionization (CI) and Tandem Mass Spectrometry (MS/MS)

Chemical Ionization (CI) is a softer ionization technique than EI, which results in less fragmentation and a more abundant protonated molecule, [M+H]+. This intact precursor ion can then be subjected to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The resulting product ion spectrum is often more specific to the isomeric structure than the full-scan EI spectrum.

The fragmentation of the protonated molecule can be directed by the position of the fluorine atom, leading to different product ions or significantly different abundance ratios of the same product ions. For example, the loss of ammonia (NH3) or hydrogen fluoride (HF) from the protonated molecule can be influenced by the fluorine's position, providing a basis for differentiation.

Experimental Protocol: CI-MS/MS Analysis of Fluoroamphetamine Isomers

This protocol outlines a robust method for the differentiation of fluoroamphetamine isomers using CI-MS/MS.

Instrumentation:

  • GC-MS/MS system equipped with a Chemical Ionization source (e.g., Triple Quadrupole or Q-TOF)

  • Methane as reagent gas

GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • Injector Temperature: 250°C

MS Conditions:

  • Ionization Mode: Chemical Ionization (Positive)

  • Reagent Gas: Methane

  • Source Temperature: 200°C

  • Precursor Ion Selection: Isolate the [M+H]+ ion (m/z 154 for FA, m/z 168 for FMA).

  • Collision Gas: Argon

  • Collision Energy: Optimize for characteristic fragmentation (typically in the range of 10-30 eV).

  • Product Ion Scan: Scan for fragments produced from the precursor ion.

Rationale for Parameter Selection: The use of methane as a reagent gas provides a balance of proton transfer efficiency and minimal adduction. The optimization of collision energy is critical to generate a reproducible and informative product ion spectrum. Too low of an energy will result in insufficient fragmentation, while too high of an energy may lead to excessive fragmentation that obscures isomer-specific differences.

CI_MSMS_Workflow cluster_gc Gas Chromatography cluster_ms Mass Spectrometry injection Sample Injection separation Isomer Separation injection->separation ci_source Chemical Ionization (Methane) separation->ci_source quad1 Q1: Precursor Ion Selection ([M+H]+) ci_source->quad1 quad2 Q2: Collision-Induced Dissociation (Argon) quad1->quad2 quad3 Q3: Product Ion Analysis quad2->quad3 detector Detector quad3->detector

CI-MS/MS Analytical Workflow

Conclusion

The differentiation of C10H14FN isomers is a complex analytical task that often cannot be reliably achieved by standard EI-GC-MS alone. A multi-faceted approach, incorporating chemical derivatization and/or advanced mass spectrometric techniques such as CI-MS/MS, is often necessary for unambiguous identification. By carefully selecting and optimizing these methods, researchers, scientists, and drug development professionals can confidently distinguish between these closely related compounds, ensuring the accuracy and integrity of their analytical results. The protocols and comparative data presented in this guide provide a solid foundation for developing and implementing robust analytical strategies for the challenging task of C10H14FN isomer differentiation.

References

  • Westphal, F., Junge, T., & Staack, R. F. (2009). Differentiation of regioisomeric ring-substituted fluorophenethylamines with product ion spectrometry. Journal of Mass Spectrometry, 44(3), 415-423. [Link]

  • SWGDRUG Mass Spectral Library. (n.d.). 2-Fluoroamphetamine.
  • SWGDRUG Mass Spectral Library. (n.d.). 3-Fluoroamphetamine.
  • SWGDRUG Mass Spectral Library. (n.d.). 4-Fluoroamphetamine.
  • SWGDRUG Mass Spectral Library. (n.d.). 2-Fluoromethamphetamine.
  • SWGDRUG Mass Spectral Library. (n.d.). 3-Fluoromethamphetamine.
  • SWGDRUG Mass Spectral Library. (n.d.). 4-Fluoromethamphetamine.
  • Kumazawa, T., Hasegawa, C., Lee, X. P., Sato, K., Seno, H., Ishii, A., & Suzuki, O. (2011). Fragmentation pathways of trifluoroacetyl derivatives of methamphetamine, amphetamine, and methylenedioxyphenylalkylamine designer drugs by gas chromatography/mass spectrometry. International Journal of Spectroscopy, 2011. [Link]

  • Namera, A., Yashiki, M., & Kojima, T. (2002). Solid-phase microextraction and on-column derivatization for the determination of amphetamines in human urine by gas chromatography-mass spectrometry. Journal of Chromatography B, 776(1), 149-155. [Link]

Sources

Comparative

Comparative Guide: qNMR vs. Chromatographic Methods for Assaying (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine

Executive Summary For the validation of (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine —a chiral intermediate with no commercially available primary reference standard—Quantitative NMR (qNMR) offers a superior metrologic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the validation of (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine —a chiral intermediate with no commercially available primary reference standard—Quantitative NMR (qNMR) offers a superior metrological approach compared to HPLC-UV or Potentiometric Titration.

While HPLC is indispensable for determining enantiomeric excess (chiral purity), it frequently overestimates chemical purity (assay) due to response factor variability and "invisible" impurities (water, inorganic salts). This guide details the validation protocol for using


-qNMR  to establish the absolute mass fraction purity of this amine, providing a self-validating system for drug development workflows.

The Analytical Challenge

The target molecule, a fluorinated phenethylamine derivative, presents specific challenges for traditional assay methods:

  • Absence of Reference Standard: As a novel intermediate, no pharmacopeial standard exists. HPLC-UV quantification requires an identical reference to establish Response Factors (RRF). Without one, HPLC only provides "Area %," which assumes all components absorb UV light equally—a scientifically flawed assumption for salts and solvents.

  • Salt Formation: As a primary amine, this molecule readily absorbs atmospheric

    
     (forming carbamates) or exists as a hydrochloride/salt form. HPLC-UV often misses the counter-ion mass, leading to potency calculation errors of 10-20%.
    
  • Fluorine Coupling: The ortho-Fluorine (

    
    ) splits aromatic proton signals, complicating integration in standard NMR if not decoupled.
    
Comparative Performance Matrix
FeatureqNMR (

)
HPLC-UV Potentiometric Titration
Primary Output Absolute Purity (wt%) Relative Purity (Area %)Total Alkalinity
Reference Standard Not Required (Uses generic IS)Required (Identical structure)Not Required
Specificity High (Structural proof included)High (Separates impurities)Low (Any base counts)
Detection Scope Universal (Organic + Residuals)UV-Active onlyAcid/Base active only
Metrological Traceability Direct to SI (via IS)IndirectDirect
Sample Prep Time < 15 MinutesMethod Dev: Days/Weeks< 15 Minutes

Strategic Protocol: qNMR Validation System

To validate the purity of (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-amine, we utilize an Internal Standard (IS) method. This approach creates a self-validating loop where the purity is derived mathematically from the molar ratio between the analyte and a NIST-traceable standard.

Step 1: Internal Standard (IS) Selection

For this specific amine, we must avoid IS compounds that react with primary amines (e.g., Maleic Anhydride) or overlap with the fluorinated aromatic region.

  • Recommended IS: Dimethyl Sulfone (DMSO

    
    ) 
    
  • Why:

    • Chemical Inertness: Does not react with the primary amine.

    • Signal Clarity: Produces a sharp singlet at

      
       ppm (in DMSO-
      
      
      
      ), distinct from the target's aromatic methyl (
      
      
      ) and chiral methyl (
      
      
      ).
    • Solubility: High solubility in DMSO-

      
      .
      
Step 2: Solvent System
  • Solvent: DMSO-

    
      (99.9% D).
    
  • Rationale: Chiral amines can aggregate in non-polar solvents like CDCl

    
    , causing line broadening. DMSO breaks these aggregates and ensures sharp signals. Furthermore, if the sample is a salt (e.g., HCl), it will dissolve in DMSO but not CDCl
    
    
    
    .
Step 3: Experimental Workflow

The following diagram outlines the critical path for qNMR data acquisition.

qNMR_Workflow cluster_optimization Parameter Optimization Start Start: Sample & IS Selection Weighing Metrological Weighing (Ultra-Micro Balance) Start->Weighing Dissolution Dissolution in DMSO-d6 (Homogeneity Check) Weighing->Dissolution Acquisition NMR Acquisition (d1 > 5*T1) Dissolution->Acquisition Processing Phasing & Baseline Correction (Manual/Automated) Acquisition->Processing Integration Integration of Signals (Analyte vs IS) Processing->Integration Calculation Purity Calculation (Equation 1) Integration->Calculation T1_Measure Measure T1 Relaxation T1_Measure->Acquisition Set d1

Figure 1: Critical workflow for qNMR purity determination. Note the dependency on T1 relaxation measurement.

Detailed Methodology

A. Acquisition Parameters (The "Expertise" Component)

Standard NMR parameters are insufficient for quantification. You must maximize signal-to-noise (S/N) and ensure full relaxation.

  • Pulse Angle:

    
     pulse.
    
  • Spectral Width: 20 ppm (to capture all signals and sidebands).

  • Relaxation Delay (

    
    ): 
    
    • Mechanism:[1] Nuclei must return to equilibrium (

      
      ) before the next pulse.
      
    • Rule:

      
       (Longest 
      
      
      
      in the sample).[2]
    • For this Amine: The aromatic protons likely have

      
      s. Set 
      
      
      
      s.
  • Number of Scans (NS): Minimum 16 (or until S/N > 300:1 for the target peaks).

  • Temperature: 298 K (Controlled to

    
     K to prevent chemical shift drift).
    
B. Signal Selection for Quantification

Due to the Fluorine atom on the ring, the aromatic protons will exhibit complex splitting (


 and 

).
  • Do NOT Integrate: The aromatic region (

    
     6.8–7.2 ppm) unless you perform 
    
    
    
    decoupling, as satellites may be lost in noise.
  • Target Signal: The Aromatic Methyl Group (

    
     ppm).
    
    • Multiplicity: Likely a doublet (small

      
       coupling) or singlet.
      
    • Stoichiometry: 3 Protons.

    • Cleanliness: Usually free from solvent overlaps in DMSO-

      
      .
      
C. Calculation (The "Trustworthiness" Component)

The purity (


) is calculated using the fundamental qNMR equation.[3] This is an absolute measurement, not relative.


Where:

  • 
    : Integrated area.[3][4]
    
  • 
    : Number of protons (IS = 6 for Dimethyl Sulfone; Analyte = 3 for Methyl group).
    
  • 
    : Molar Mass ( g/mol ).
    
  • 
    : Gravimetric mass weighed (mg).
    
  • 
    : Certified purity of the Internal Standard (as a decimal, e.g., 0.999).
    

Data Presentation & Acceptance Criteria

When reporting results, use the following table structure to ensure data integrity.

Table 2: qNMR Validation Results (Simulated)

ParameterValueAcceptance Criteria
Internal Standard Dimethyl Sulfone (TraceSure®)Certified CRM
IS Mass (

)
10.42 mg

mg Precision
Sample Mass (

)
15.10 mg

mg Precision
Relaxation Delay (

)
30 seconds

Analyte Signal

2.25 ppm (Methyl)
Baseline Resolved
Calculated Purity 98.4% w/w N/A
RSD (n=3) 0.25%

Interpretation of Results
  • 98.4% w/w: This indicates the sample contains 1.6% "dead mass" (likely residual solvent or salt counter-ions).

  • Comparison: If HPLC-UV showed 99.8% Area%, the discrepancy (1.4%) confirms the presence of non-UV active impurities. This is critical for accurate dosing in subsequent biological assays.

References

  • Pauli, G. F., et al. (2014).

    
    H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
    
  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR. Metrologia. [Link]

Sources

Validation

Advanced Guide: IR Spectroscopy of Ortho-Fluoro Substituted Amines

Introduction: The "Ortho-Fluorine" Anomaly in Medicinal Chemistry In drug discovery, the strategic substitution of hydrogen with fluorine (bioisosterism) is a critical tool for modulating metabolic stability (blocking P4...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ortho-Fluorine" Anomaly in Medicinal Chemistry

In drug discovery, the strategic substitution of hydrogen with fluorine (bioisosterism) is a critical tool for modulating metabolic stability (blocking P450 oxidation), lipophilicity (LogP), and pKa. The ortho-fluoroaniline motif is particularly ubiquitous, appearing in numerous kinase inhibitors and CNS-active agents.[1]

However, characterizing these motifs via Infrared (IR) Spectroscopy presents a unique challenge.[1] Unlike typical hydrogen-bonding substituents (e.g., nitro or carbonyl groups) that cause a distinct "Red Shift" (lowering of frequency), the ortho-fluorine atom often induces a "Blue Shift" (increase in frequency) or a negligible shift in N-H stretching bands. This guide dissects the competing electronic effects—Inductive withdrawal (-I) vs. Intramolecular Hydrogen Bonding—to provide a definitive spectral analysis framework.[1]

Mechanistic Insight: The Tug-of-War

To interpret the spectrum of an ortho-fluoro amine, one must understand the two opposing forces acting on the N-H bond:

  • Inductive Effect (-I): Fluorine is the most electronegative element.[1] When placed ortho to the amine, it strongly withdraws electron density through the sigma framework.[1] This withdrawal reduces the electron density in the N-H antibonding orbitals, effectively "stiffening" the N-H bond and increasing its force constant (

    
    ).[1]
    
    • Spectral Result: Shift to higher wavenumbers (Blue Shift).[1]

  • Intramolecular Hydrogen Bonding (N-H...F): The proximity of the fluorine lone pairs to the amine proton allows for a 5-membered ring interaction.[1] In classical H-bonding, this lengthens the N-H bond.[1]

    • Spectral Result: Shift to lower wavenumbers (Red Shift).[1]

The Net Effect: In ortho-fluoroaniline, the geometric constraints of the 5-membered ring prevent optimal orbital overlap for a strong hydrogen bond. Consequently, the strong -I Inductive effect dominates , often resulting in a net Blue Shift or a frequency very similar to the unsubstituted aniline, distinct from the behavior of other ortho-substituted anilines (e.g., o-nitroaniline).

Visualization: Electronic Effects Pathway

G F_atom Ortho-Fluorine Atom Inductive Inductive Effect (-I) (Electron Withdrawal) F_atom->Inductive Strong H_Bond Intramolecular H-Bond (N-H...F Interaction) F_atom->H_Bond Weak/Constrained NH_Bond N-H Bond Character Inductive->NH_Bond Shortens Bond (Increases k) H_Bond->NH_Bond Lengthens Bond (Decreases k) Result Net Spectral Shift (Blue Shift / High Freq) NH_Bond->Result -I Dominates

Caption: Logical flow showing how the strong inductive effect of fluorine overrides the weak hydrogen bond, leading to a high-frequency N-H stretch.

Comparative Spectral Data

The following table synthesizes experimental data for aniline derivatives in non-polar solvents (CCl₄) or gas phase, where intrinsic molecular vibrations are least perturbed by intermolecular interactions.

Table 1: N-H Stretching Frequencies of Fluoro-Anilines
CompoundStructure

(Asymmetric)

(Symmetric)

(Splitting)
Key Observation
Aniline Ph-NH₂3482 cm⁻¹3395 cm⁻¹~87 cm⁻¹Reference Standard
2-Fluoroaniline o-F-Ph-NH₂3490 cm⁻¹ 3400 cm⁻¹ ~90 cm⁻¹Blue Shift (+8 cm⁻¹) vs Aniline. Indicates -I dominance.[1]
4-Fluoroaniline p-F-Ph-NH₂3460 cm⁻¹3380 cm⁻¹~80 cm⁻¹Red Shift vs Aniline.[1] Resonance (+M) effect at para position weakens N-H bond.[1]
2-Chloroaniline o-Cl-Ph-NH₂3466 cm⁻¹3373 cm⁻¹~93 cm⁻¹Red shift due to stronger H-bonding capability of Cl vs F in this geometry.

Critical Analysis:

  • Primary Amines: Always look for the doublet in the 3300–3500 cm⁻¹ region.[1]

  • The "Blue" Signature: If you observe bands shifting up to ~3490 cm⁻¹ compared to a non-fluorinated precursor, it confirms the presence of the ortho-fluorine without significant intermolecular aggregation.

  • C-F Stretch: A strong, distinct band appears in the 1200–1250 cm⁻¹ region, often overlapping with C-N stretching but distinguishable by intensity.[1]

Experimental Protocol: Validated Acquisition Workflow

To reliably detect these subtle shifts, moisture and intermolecular H-bonding (dimerization) must be minimized.[1]

Method A: Solution Phase (Recommended for Precision)
  • Goal: Isolate intramolecular effects by preventing solute-solute interaction.

  • Solvent: Carbon Tetrachloride (CCl₄) or Tetrachloroethylene (C₂Cl₄).[1] Note: If halogenated solvents are restricted, anhydrous Toluene is a viable alternative, though aromatic bands will overlap.

  • Concentration: < 0.01 M. High concentrations lead to intermolecular H-bonding, broadening peaks and masking the specific ortho-F shift.[1]

Step-by-Step:

  • Blanking: Record background spectrum of the pure solvent using a 0.1 mm to 1.0 mm pathlength NaCl or CaF₂ liquid cell.[1]

  • Sample Prep: Dissolve ~10 mg of amine in 10 mL solvent. Dry over molecular sieves (3Å) for 15 mins to remove trace water (water O-H interferes at ~3600 cm⁻¹).

  • Acquisition: Scan sample (32 scans, 2 cm⁻¹ resolution).

  • Validation: Check for linearity. If the N-H peaks are broad or show a shoulder at ~3200 cm⁻¹, dilute by 50% and re-scan. Sharp, well-defined doublets indicate monomeric species.[1]

Method B: ATR (Attenuated Total Reflectance)
  • Goal: Rapid ID of solid/neat liquid samples.

  • Limitation: Neat samples will show intermolecular H-bonding, shifting values lower (e.g., 3400/3300 cm⁻¹).[1] The relative difference between ortho and para isomers remains, but absolute values will differ from Table 1.

Visualization: Spectral Analysis Decision Tree

Workflow Start Start: Unknown Fluoro-Amine Sample Phase Select Phase Start->Phase Soln Dilute Solution (<0.01M CCl4) Phase->Soln High Precision Neat Neat / ATR Phase->Neat Rapid ID Check_Region Analyze 3300-3500 cm⁻¹ Region Soln->Check_Region Neat->Check_Region Expect Red Shift (Intermolecular) Doublet Doublet Observed? Check_Region->Doublet Primary Primary Amine (-NH2) Doublet->Primary Yes Secondary Secondary Amine (-NHR) Single Band Doublet->Secondary No Freq_Check Check Wavenumber Position Primary->Freq_Check High_Freq > 3485 cm⁻¹ (Asym) Indicates Ortho-F (-I Effect) Freq_Check->High_Freq Low_Freq < 3470 cm⁻¹ (Asym) Indicates Para/Meta or Strong H-Bond Freq_Check->Low_Freq

Caption: Decision tree for classifying fluoro-amines based on N-H spectral features.

References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 2-Fluoroaniline.[1][2][3] NIST Standard Reference Data.[1][4] Link

  • Kovács, A. et al. (2014).[1] "The effect of fluorine substitution in alcohol-amine complexes." Physical Chemistry Chemical Physics, 16, 22882-22891.[1] (Discusses blue-shifting H-bonds involving Fluorine). Link

  • BenchChem. A Comparative Spectroscopic Guide to 3-Chloro-4-fluoroaniline and Its Derivatives. (Provides specific wavenumber data for halo-anilines). Link

  • Latajka, Z. et al. (1999).[1][5] "The intermolecular interaction between amines and F2: An ab initio study." Chemical Physics Letters, 299(5), 493-502.[1][5] (Theoretical basis for N-H...F interactions). Link

  • LibreTexts Chemistry. "Spectroscopic Properties of Amines." (General reference for primary/secondary amine bands). Link

Sources

Comparative

Benchmarking synthetic routes for 2-(2-Fluoro-5-methylphenyl)propan-1-amine

An In-Depth Comparative Guide to the Synthetic Routes for 2-(2-Fluoro-5-methylphenyl)propan-1-amine Abstract 2-(2-Fluoro-5-methylphenyl)propan-1-amine is a key structural motif found in various pharmacologically active c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Synthetic Routes for 2-(2-Fluoro-5-methylphenyl)propan-1-amine

Abstract

2-(2-Fluoro-5-methylphenyl)propan-1-amine is a key structural motif found in various pharmacologically active compounds. The efficiency, scalability, and cost-effectiveness of its synthesis are critical for drug development and manufacturing. This guide provides a comprehensive analysis and comparison of the most viable synthetic routes to this target molecule. We will delve into two primary strategies: one centered around reductive amination of a precursor ketone and another involving the reduction of a corresponding nitrile. Each route is evaluated based on its chemical principles, experimental feasibility, and overall efficiency. This document serves as a technical resource for researchers, chemists, and process development professionals, offering detailed protocols, comparative data, and field-proven insights to guide strategic synthetic planning.

Introduction

The synthesis of chiral amines, particularly those incorporating fluorinated aromatic rings, is a subject of intense research in medicinal chemistry. The fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making it a valuable addition in drug design. 2-(2-Fluoro-5-methylphenyl)propan-1-amine represents a crucial building block, and the development of robust synthetic pathways to access it is of considerable importance. This guide will benchmark two distinct and logical synthetic approaches, providing the necessary data and rationale to select the optimal route based on specific research or production needs.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to our two selected strategies:

  • C-N Bond Disconnection (Route 1): This approach disconnects the carbon-nitrogen bond of the primary amine, pointing towards a reductive amination pathway. The key precursor is the corresponding ketone, 1-(2-fluoro-5-methylphenyl)propan-1-one.

  • C-C Bond and Functional Group Interconversion (Route 2): This strategy involves the transformation of a nitrile group into the primary amine. The key precursor is 2-(2-fluoro-5-methylphenyl)propanenitrile. This nitrile can be synthesized from a suitable benzylic precursor.

Route 1: Synthesis via Reductive Amination

This route is a classic and highly effective method for amine synthesis, leveraging the formation of an imine intermediate from a ketone, which is then reduced in situ.[1] The overall strategy begins with the synthesis of the key ketone intermediate via a Friedel-Crafts acylation.

Route 1 Workflow Diagram

Reductive_Amination_Route cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reductive Amination SM1 1-Fluoro-4-methylbenzene Propanoyl chloride P1 1-(2-Fluoro-5-methylphenyl)propan-1-one Ketone Intermediate SM1->P1 AlCl₃, DCM P1_ref 1-(2-Fluoro-5-methylphenyl)propan-1-one Target 2-(2-Fluoro-5-methylphenyl)propan-1-amine Final Product P1_ref->Target 1. NH₂OH·HCl 2. H₂, Raney Ni or NaBH₃CN

Caption: Workflow for the Reductive Amination synthesis route.

Rationale and Mechanistic Insights

Step 1: Friedel-Crafts Acylation The synthesis commences with the acylation of 1-fluoro-4-methylbenzene. The fluorine atom is a weak ortho-, para-director, while the methyl group is a stronger ortho-, para-director. The acylation is expected to occur predominantly at the position ortho to the methyl group and meta to the fluorine, which is the desired C2 position, due to steric hindrance from the methyl group at the other ortho position. Aluminum chloride (AlCl₃) acts as a Lewis acid to activate the propanoyl chloride for electrophilic aromatic substitution.

Step 2: Reductive Amination This is a robust and widely used transformation for converting carbonyls into amines.[2] The reaction proceeds in two stages, often in a one-pot fashion.[1] First, the ketone reacts with an amine source, such as hydroxylamine, to form an oxime intermediate. Subsequently, this intermediate is reduced to the primary amine. Catalytic hydrogenation with Raney Nickel is a common method for this reduction. Alternatively, other reducing agents like sodium cyanoborohydride (NaBH₃CN) can be employed.[1]

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Fluoro-5-methylphenyl)propan-1-one

  • To a dry, three-necked flask under an inert nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and dry dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add propanoyl chloride (1.1 eq) to the suspension with stirring.

  • Add 1-fluoro-4-methylbenzene (1.0 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of 2-(2-Fluoro-5-methylphenyl)propan-1-amine

  • Dissolve 1-(2-fluoro-5-methylphenyl)propan-1-one (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reflux the mixture for 2-3 hours to form the oxime.

  • After cooling, add Raney Nickel (catalytic amount) to the reaction vessel.

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature until the uptake of hydrogen ceases.

  • Filter the catalyst through a pad of celite and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • Purify by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.

Route 2: Synthesis via Nitrile Reduction

This alternative route builds the carbon skeleton first and then introduces the amine functionality by reducing a nitrile group. This method can be advantageous if the starting materials are more readily available or if issues with regioselectivity arise in the Friedel-Crafts approach.

Route 2 Workflow Diagram

Nitrile_Reduction_Route cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Nitrile Formation cluster_2 Step 3: Alkylation cluster_3 Step 4: Nitrile Reduction SM2 1-Fluoro-2,4-dimethylbenzene P2 1-(Bromomethyl)-2-fluoro-5-methylbenzene Benzyl Bromide SM2->P2 NBS, AIBN, CCl₄ P2_ref 1-(Bromomethyl)-2-fluoro-5-methylbenzene P3 (2-Fluoro-5-methylphenyl)acetonitrile Benzyl Nitrile P2_ref->P3 NaCN, DMSO P3_ref (2-Fluoro-5-methylphenyl)acetonitrile P4 2-(2-Fluoro-5-methylphenyl)propanenitrile Propyl Nitrile P3_ref->P4 NaH, CH₃I, THF P4_ref 2-(2-Fluoro-5-methylphenyl)propanenitrile Target2 2-(2-Fluoro-5-methylphenyl)propan-1-amine Final Product P4_ref->Target2 LiAlH₄, THF or H₂, Raney Ni

Caption: Workflow for the Nitrile Reduction synthesis route.

Rationale and Mechanistic Insights

Step 1: Benzylic Bromination This route begins with 1-fluoro-2,4-dimethylbenzene. The methyl group at the C4 position (para to the fluorine) is selectively brominated at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator like AIBN. This radical reaction is regioselective for the benzylic position.

Step 2 & 3: Nitrile Formation and Alkylation The resulting benzyl bromide is a good substrate for nucleophilic substitution. Reaction with sodium cyanide (NaCN) yields the corresponding benzyl nitrile. The benzylic proton adjacent to the nitrile group is acidic and can be deprotonated by a strong base like sodium hydride (NaH). The resulting carbanion is then alkylated with methyl iodide (CH₃I) to install the methyl group, forming the required 2-arylpropanenitrile scaffold.

Step 4: Nitrile Reduction The final step is the reduction of the nitrile to the primary amine. This is a standard functional group transformation that can be accomplished with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, similar to the method used in Route 1.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(Bromomethyl)-2-fluoro-5-methylbenzene

  • In a round-bottom flask, dissolve 1-fluoro-2,4-dimethylbenzene (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the mixture under a bright lamp for 2-4 hours.

  • Cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude benzyl bromide, which can often be used without further purification.

Step 2: Synthesis of (2-Fluoro-5-methylphenyl)acetonitrile

  • Dissolve the crude 1-(bromomethyl)-2-fluoro-5-methylbenzene (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (1.2 eq) portion-wise, monitoring for an exotherm.

  • Stir the mixture at room temperature for 3-5 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.

Step 3: Synthesis of 2-(2-Fluoro-5-methylphenyl)propanenitrile

  • To a suspension of sodium hydride (NaH, 60% in mineral oil, 1.2 eq) in dry THF at 0 °C, add a solution of (2-fluoro-5-methylphenyl)acetonitrile (1.0 eq) in THF dropwise.

  • Allow the mixture to stir for 30 minutes at 0 °C.

  • Add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction with water and extract with ether.

  • Wash, dry, and concentrate the organic phase. Purify the product by column chromatography.

Step 4: Synthesis of 2-(2-Fluoro-5-methylphenyl)propan-1-amine

  • To a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in dry THF at 0 °C, add a solution of 2-(2-fluoro-5-methylphenyl)propanenitrile (1.0 eq) in THF dropwise.

  • After addition, reflux the mixture for 4 hours.

  • Cool to 0 °C and carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water (Fieser workup).

  • Filter the resulting aluminum salts and wash the solid with THF.

  • Concentrate the filtrate to yield the crude amine. Purify by vacuum distillation.

Comparative Analysis

To provide an objective comparison, the key metrics for each route are summarized below. Yields are estimated based on typical values for these types of reactions.

ParameterRoute 1: Reductive AminationRoute 2: Nitrile Reduction
Number of Steps 24
Starting Materials 1-Fluoro-4-methylbenzene, Propanoyl chloride1-Fluoro-2,4-dimethylbenzene, NBS, NaCN, CH₃I
Key Reagents AlCl₃, NH₂OH·HCl, Raney Ni/H₂NBS, AIBN, NaCN, NaH, CH₃I, LiAlH₄
Estimated Overall Yield 35-50%25-40%
Scalability Good. Friedel-Crafts and catalytic hydrogenations are common industrial processes.Moderate. Use of NaCN, NaH, and LiAlH₄ can pose challenges on a large scale.
Safety & Handling AlCl₃ is corrosive and water-sensitive. Catalytic hydrogenation requires specialized equipment.Highly toxic NaCN. Pyrophoric NaH and water-reactive LiAlH₄ require strict anhydrous conditions and careful handling. NBS is a lachrymator.
Purification Distillation/crystallization for ketone; distillation/salt formation for amine.Multiple chromatographic purifications may be required for intermediates.
Key Advantages Shorter route, higher convergence.Avoids potential regioselectivity issues in Friedel-Crafts. Starts from a different, potentially more available, starting material.
Key Disadvantages Potential for isomeric byproducts in Friedel-Crafts acylation.Longer route, lower overall yield. Utilizes several hazardous reagents.

Conclusion and Recommendations

Both synthetic routes present viable pathways to 2-(2-Fluoro-5-methylphenyl)propan-1-amine, each with distinct advantages and disadvantages.

Route 1 (Reductive Amination) is the more convergent and efficient choice, with fewer steps and a likely higher overall yield. Its reliance on well-established industrial reactions like Friedel-Crafts acylation and catalytic hydrogenation makes it the preferred route for large-scale synthesis, provided that the regioselectivity of the acylation step can be effectively controlled.

Route 2 (Nitrile Reduction) offers a more linear but longer approach. While the overall yield is lower and it involves more hazardous reagents (NaCN, NaH, LiAlH₄), it provides a solid alternative if the starting material for Route 1 is unavailable or if the Friedel-Crafts reaction proves problematic in terms of isomeric purity. This route may be more suitable for smaller-scale laboratory synthesis where handling of hazardous materials is more manageable and multiple purification steps are feasible.

The ultimate choice will depend on the specific project goals, including scale, cost of starting materials, available equipment, and safety infrastructure. For most applications, the efficiency of Route 1 makes it the more strategically sound option.

References

  • Wikipedia. Reductive amination. [Link][1]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link][2]

  • Curriculum Press. Organic Synthesis Routes. [Link][3]

  • HR Patel Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL. [Link][4]

Sources

Safety & Regulatory Compliance

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